4'-Hydroxyheptanophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZPQHJYGKZQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342072 | |
| Record name | 4'-Hydroxyheptanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14392-72-4 | |
| Record name | 1-(4-Hydroxyphenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14392-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxyheptanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxyheptanophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Hydroxyheptanophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-hydroxyheptanophenone, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The focus is on two core synthetic strategies: the Fries Rearrangement of phenyl heptanoate and the direct Friedel-Crafts acylation of phenol. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with these methods, offering a practical resource for laboratory synthesis.
Introduction
This compound, also known as p-hydroxyheptanophenone, is a para-substituted aromatic ketone. Its structure, featuring a hydroxyl group and a seven-carbon acyl chain attached to a benzene ring, makes it a versatile building block in organic synthesis. The hydroxyl group provides a site for further functionalization, while the lipophilic heptanoyl chain can influence the pharmacokinetic properties of derivative compounds. Accurate and efficient synthesis of this molecule is therefore of significant interest.
Synthesis Pathways
Two principal pathways for the synthesis of this compound are the Fries Rearrangement and the Friedel-Crafts acylation.
Fries Rearrangement of Phenyl Heptanoate
The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[1] The reaction can yield both ortho and para isomers, with the para-isomer being favored at lower reaction temperatures.[2]
Mechanism:
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the departure of the acyl group as a resonance-stabilized acylium ion. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring. Subsequent deprotonation and workup yield the final this compound product.
Reaction Pathway: Fries Rearrangement
Caption: Fries Rearrangement of Phenyl Heptanoate.
Friedel-Crafts Acylation of Phenol
Direct Friedel-Crafts acylation of phenol with heptanoyl chloride in the presence of a Lewis acid catalyst is another viable route to this compound.[3] However, this reaction can be complicated by the coordination of the Lewis acid to the phenolic hydroxyl group, which can deactivate the ring towards electrophilic substitution.[3] To circumvent this, an excess of the Lewis acid catalyst is often required.[3]
Mechanism:
The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion. Heptanoyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to generate a highly electrophilic heptanoyl acylium ion. This ion then attacks the electron-rich phenol ring, primarily at the para position due to the directing effect of the hydroxyl group and for steric reasons. A subsequent deprotonation step restores the aromaticity of the ring, and aqueous workup liberates the this compound product from its complex with the Lewis acid.
Reaction Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts Acylation of Phenol.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for Fries rearrangements and Friedel-Crafts acylations.
Fries Rearrangement of Phenyl Heptanoate
This protocol is adapted from a general procedure for the low-temperature Fries rearrangement to favor the formation of the para-isomer.[3]
Materials:
-
Phenyl heptanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitromethane (CH₃NO₂)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenyl heptanoate (1.0 eq) in nitromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous aluminum chloride (3.0 eq) in nitromethane.
-
Slowly add the AlCl₃ solution to the phenyl heptanoate solution via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Workflow: Fries Rearrangement Protocol
Caption: Experimental Workflow for Fries Rearrangement.
Friedel-Crafts Acylation of Phenol
This protocol describes the direct acylation of phenol with heptanoyl chloride.
Materials:
-
Phenol
-
Heptanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Nitrobenzene (as solvent)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.5 eq) in carbon disulfide.
-
Add phenol (1.0 eq) to the suspension and stir for 15 minutes.
-
Slowly add heptanoyl chloride (1.1 eq) to the mixture via the dropping funnel.
-
After the addition is complete, gently reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.
| Parameter | Fries Rearrangement | Friedel-Crafts Acylation |
| Reactants | Phenyl heptanoate, AlCl₃ | Phenol, Heptanoyl chloride, AlCl₃ |
| Molar Ratio (Substrate:Catalyst) | 1 : 3 | 1 : 2.5 |
| Solvent | Nitromethane | Carbon disulfide |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 5 - 7 hours | 2 - 3 hours |
| Typical Yield | 60 - 75% (para-isomer) | 50 - 65% |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.90 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~5.50 (s, 1H, OH), ~2.90 (t, 2H, -CH₂-CO-), ~1.70 (m, 2H, -CH₂-), ~1.30 (m, 6H, -(CH₂)₃-), ~0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~201.0 (C=O), ~161.0 (C-OH), ~131.0 (Ar-C), ~129.0 (Ar-C-H), ~115.0 (Ar-C-H), ~38.0 (-CH₂-CO-), ~31.5, ~29.0, ~24.0, ~22.5 (-CH₂-), ~14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (br, O-H stretch), ~2950-2850 (C-H stretch), ~1670 (C=O stretch), ~1600, ~1510 (C=C aromatic stretch) |
| Mass Spectrometry (EI) | m/z (%): 192 (M⁺), 121 ([HOC₆H₄CO]⁺), 93 ([HOC₆H₄]⁺) |
Conclusion
This technical guide has detailed two primary and effective pathways for the synthesis of this compound: the Fries Rearrangement and Friedel-Crafts acylation. Both methods have their advantages and considerations. The Fries rearrangement, particularly the low-temperature variant, offers good regioselectivity for the desired para-product. The Friedel-Crafts acylation provides a more direct route but may require careful control of reaction conditions to avoid side reactions. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and reliable production of this important chemical intermediate.
References
Spectroscopic Profile of 4'-Hydroxyheptanophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxyheptanophenone, a key intermediate in various synthetic pathways. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in drug discovery and materials science.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Description | Assignment |
| 8.20 | Singlet | A |
| 7.92 | Doublet | B |
| 6.97 | Doublet | C |
| 2.94 | Triplet | D |
| 1.73 | Quintet | E |
| 1.36 | Sextet | F |
| 1.29 | Multiplet | G |
| 0.87 | Triplet | J |
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| 200.3 | C=O |
| 161.8 | C-OH |
| 131.4 | Ar-C |
| 129.9 | Ar-C |
| 115.6 | Ar-C |
| 38.6 | CH₂ |
| 31.6 | CH₂ |
| 29.0 | CH₂ |
| 24.2 | CH₂ |
| 22.5 | CH₂ |
| 14.0 | CH₃ |
Infrared (IR) Spectroscopy
No experimental IR spectrum for this compound is publicly available. The following table presents expected characteristic absorption bands based on the analysis of similar aromatic ketones, such as 4'-hydroxyacetophenone, and the known absorption ranges for its functional groups.[1][2]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3600 - 3200 | O-H (Phenol) | Stretching |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 2955 - 2850 | C-H (Aliphatic) | Stretching |
| ~1680 | C=O (Aromatic Ketone) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
| ~1260 | C-O (Phenol) | Stretching |
Mass Spectrometry (MS)
The mass spectrum was obtained via electron ionization (EI) at 75 eV.[3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 206 | 7.8 | [M]⁺ (Molecular Ion) |
| 136 | 87.0 | [M - C₅H₁₀]⁺ |
| 121 | 100.0 | [HOC₆H₄CO]⁺ |
| 93 | 12.0 | [C₆H₅O]⁺ |
| 65 | 10.3 | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of aromatic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For the ¹H NMR spectrum, the data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a spectral width of 0-220 ppm is commonly used.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[4]
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) source.[5][6][7] The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with electrons at an energy of 70 eV. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The instrument is scanned over a mass range of, for example, 40-500 amu.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. acdlabs.com [acdlabs.com]
Physical and chemical properties of 4'-Hydroxyheptanophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Hydroxyheptanophenone, a compound of interest in various scientific domains. This document collates available data on its properties, outlines experimental protocols for its analysis, and explores its potential biological significance.
Core Physical and Chemical Properties
This compound, with the CAS number 14392-72-4, is an aromatic ketone.[1][2] Its chemical structure consists of a phenyl ring substituted with a hydroxyl group and a heptanoyl group. The presence of both a polar hydroxyl group and a nonpolar alkyl chain imparts specific solubility characteristics to the molecule.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-hydroxyphenyl)heptan-1-one | [1] |
| CAS Number | 14392-72-4 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1][3] |
| Molecular Weight | 206.28 g/mol | [3][4] |
| Appearance | White crystalline solid | - |
| Melting Point | 92-95 °C | - |
| Boiling Point | 220 °C at 15 mmHg | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and sparingly soluble in water and nonpolar solvents (e.g., hexane). This is based on the known solubility of the related compound 4'-hydroxyacetophenone. | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the available spectral data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Peak Assignment | Chemical Shift (ppm) |
| C=O | ~200 |
| C-OH | ~160 |
| Aromatic CH | ~130, ~115 |
| CH₂ (alpha to C=O) | ~38 |
| Alkyl CH₂ | ~31, ~29, ~24, ~22 |
| Terminal CH₃ | ~14 |
| (Data is derived from spectral information for 4-Hydroxyheptanophenone)[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure.
| Ion | m/z |
| [M]+ | 206 |
| [M-C₅H₁₁]+ | 135 |
| [C₇H₅O₂]+ | 121 |
| (Data is derived from spectral information for 4-Hydroxyheptanophenone)[4] |
-
¹H NMR: Signals corresponding to aromatic protons (doublets around 6.9 and 7.9 ppm), a triplet for the terminal methyl group of the heptanoyl chain (around 0.9 ppm), a triplet for the methylene group adjacent to the carbonyl (around 2.9 ppm), and multiplets for the other methylene groups. A broad singlet for the phenolic hydroxyl proton would also be expected.
-
IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3300 cm⁻¹), carbonyl group (C=O stretch, ~1670 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and C-C stretching in the aromatic ring (~1600 and ~1500 cm⁻¹).
Experimental Protocols
While a detailed, step-by-step synthesis protocol for this compound is not widely published, a standard method for its preparation would involve the Friedel-Crafts acylation of phenol with heptanoyl chloride .
General Procedure for Friedel-Crafts Acylation
This reaction is a classic method for the synthesis of aryl ketones. The general steps are outlined below.
References
Analysis of 4'-Hydroxyheptanophenone: A Case Study in Crystal Structure Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a public crystal structure for 4'-Hydroxyheptanophenone has not been reported in crystallographic databases. This guide, therefore, presents a hypothetical crystal structure analysis to serve as a comprehensive template for researchers. The methodologies and data presented are illustrative of a typical workflow for the characterization of a novel phenyl ketone crystal structure.
Abstract
The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and biological activity. This technical guide outlines the essential experimental protocols and data analysis involved in the crystal structure determination of a small organic molecule, using the hypothetical case of this compound. We detail the processes of synthesis, crystallization, and single-crystal X-ray diffraction. Furthermore, this guide provides a template for the presentation of crystallographic data and illustrates the experimental workflow through diagrams, offering a complete framework for researchers in structural chemistry and drug development.
Introduction
This compound is a member of the hydroxyphenyl ketone family, a class of compounds with known biological activities. The precise arrangement of atoms in a crystalline solid, or its crystal structure, dictates many of its physicochemical properties, including solubility, melting point, and bioavailability. Therefore, elucidating the crystal structure of this compound is a critical step in its characterization and potential development as a therapeutic agent. This guide provides a standardized approach to this analytical process.
Experimental Protocols
A common method for the synthesis of this compound is the Friedel-Crafts acylation.
-
Reaction: Phenol is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Procedure:
-
Phenol and a suitable solvent (e.g., dichloromethane) are cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise.
-
Heptanoyl chloride is added dropwise to the stirring mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Procedure:
-
The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
The solution is gently warmed to ensure complete dissolution.
-
The solution is filtered to remove any particulate matter.
-
The container is loosely covered to allow for the slow evaporation of the solvent over several days at a constant temperature.
-
Well-formed, single crystals are carefully selected for analysis.
-
-
Instrumentation: A single crystal is mounted on a goniometer of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection:
-
The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.
-
Data Presentation
The following tables summarize the hypothetical crystallographic data for this compound.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C₁₃H₁₈O₂ |
| Formula weight | 206.28 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(2) Å, β = 105.2(1)° | |
| c = 14.789(5) Å, γ = 90° | |
| Volume | 1223.4(7) ų |
| Z | 4 |
| Density (calculated) | 1.120 Mg/m³ |
| Absorption coefficient | 0.075 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 9876 |
| Independent reflections | 2543 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2543 / 0 / 137 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical).
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| O1 - C4 | 1.365(2) |
| O2 - C7 | 1.223(3) |
| C1 - C7 | 1.498(3) |
| C7 - C8 | 1.521(4) |
| C1 - C2 - C3 | 120.1(2) |
| O2 - C7 - C1 | 120.5(2) |
| O2 - C7 - C8 | 119.8(2) |
| C1 - C7 - C8 | 119.7(2) |
Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
Caption: Experimental workflow for crystal structure analysis.
Caption: Data analysis pathway in crystallography.
Conclusion
This guide provides a standardized framework for the crystal structure analysis of a small organic molecule, exemplified by the hypothetical case of this compound. By following the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, and by adhering to the structured presentation of data, researchers can produce a comprehensive and high-quality analysis. The provided workflows and data tables serve as a practical template for professionals in the fields of chemical research and drug development, facilitating the clear and concise reporting of crystallographic findings.
A Technical Guide to the Potential Biological Activities of 4'-Hydroxyheptanophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the comprehensive biological activities of 4'-Hydroxyheptanophenone is limited. This guide provides a framework for investigating its potential therapeutic properties based on its chemical structure as a phenolic ketone. The experimental protocols and potential mechanisms of action described herein are standard methodologies used in drug discovery and are intended to serve as a roadmap for future research on this compound.
Introduction to this compound
This compound is an aromatic ketone characterized by a hydroxyl group on the phenyl ring. Phenolic compounds are a well-established class of molecules known for a wide range of biological activities, primarily attributed to their ability to donate a hydrogen atom or an electron, which allows them to act as potent antioxidants. This antioxidant capability is often the foundation for other downstream effects, including anti-inflammatory, anticancer, and antimicrobial properties. The heptanoyl side chain introduces lipophilicity, which can influence the compound's membrane permeability and interaction with molecular targets. Given its structure, this compound is a candidate for investigation into several potential therapeutic applications.
Potential Biological Activity I: Antioxidant Effects
The primary hypothesized activity of this compound is its ability to scavenge free radicals. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The phenolic hydroxyl group of this compound can theoretically neutralize radicals, preventing cellular damage.
Quantitative Data on Antioxidant Activity
The following table summarizes typical assays used to quantify antioxidant potential. The values for this compound would need to be determined experimentally.
| Assay Type | Principle | Endpoint Measurement | Typical Units | Hypothetical Target Value |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[1][2] | IC₅₀ | µM or µg/mL | < 50 µM |
| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation via electron or hydrogen donation.[3][4] | IC₅₀ | µM or µg/mL | < 50 µM |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form.[5] | FRAP Value | µM Fe(II)/mg | > 200 |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of peroxyl radical-induced oxidation.[5] | Trolox Equiv. | µmol TE/g | > 1000 |
Experimental Workflow & Protocols
The general workflow for assessing antioxidant activity involves preparing the compound and then measuring its effect in various chemical assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4'-Hydroxyheptanophenone Derivatives: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-hydroxyheptanophenone and its derivatives, focusing on their synthesis, chemical properties, and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.
Introduction
This compound and its derivatives belong to the class of hydroxyaryl ketones, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of a hydroxyl group on the phenyl ring and a seven-carbon acyl chain provides a unique scaffold for structural modifications, leading to a wide array of derivatives with potential applications in various therapeutic areas. This guide will delve into the primary synthetic routes for these compounds, their characterization, and a summary of their reported biological activities.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives primarily relies on two classical organic reactions: the Fries rearrangement and Friedel-Crafts acylation. These methods provide versatile pathways to introduce the heptanoyl group onto a phenolic backbone.
Fries Rearrangement
The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] The reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1] The reaction can be directed to yield either the ortho or para isomer by controlling the reaction temperature.[2] Lower temperatures generally favor the formation of the para isomer (this compound).[2]
Experimental Protocol: Synthesis of this compound via Fries Rearrangement
A general procedure for the Fries rearrangement to synthesize this compound is as follows:
-
Esterification: Phenol is first acylated with heptanoyl chloride in the presence of a base (e.g., pyridine) to form phenyl heptanoate.
-
Rearrangement: The purified phenyl heptanoate is dissolved in an appropriate solvent (e.g., nitrobenzene or carbon disulfide).
-
Anhydrous aluminum chloride (AlCl₃), a common Lewis acid catalyst, is added portion-wise to the solution at a low temperature (typically 0-5 °C) to control the exothermic reaction.[2]
-
The reaction mixture is then stirred at a controlled temperature. For the synthesis of the para-isomer, lower temperatures are maintained.[2]
-
After the reaction is complete, the mixture is carefully poured into ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The product, this compound, is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation is another fundamental method for the synthesis of aryl ketones.[3][4] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][4] For the synthesis of this compound, phenol is directly acylated with heptanoyl chloride. A key consideration in the Friedel-Crafts acylation of phenols is the competition between O-acylation (ester formation) and C-acylation (ketone formation).[5] To favor C-acylation, an excess of the Lewis acid catalyst is often used.[5]
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
A general procedure for the Friedel-Crafts acylation to synthesize this compound is as follows:
-
Phenol and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are suspended in an inert solvent (e.g., carbon disulfide or 1,2-dichloroethane) at a low temperature.
-
Heptanoyl chloride is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The workup procedure is similar to that of the Fries rearrangement, involving quenching with acidic water followed by extraction and purification of the product.
Quantitative Data
The following table summarizes the key physical and spectral data for this compound. Data for specific derivatives would be dependent on the nature of the substitutions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| This compound | C₁₃H₁₈O₂ | 206.28 | 68-70 | 0.90 (t, 3H), 1.32 (m, 6H), 1.70 (p, 2H), 2.90 (t, 2H), 6.90 (d, 2H), 7.88 (d, 2H), 5.5-6.5 (br s, 1H, -OH) | 14.0, 22.5, 25.8, 29.0, 31.6, 38.5, 115.5 (2C), 130.0, 131.2 (2C), 161.5, 201.0 | 3350 (-OH), 2950, 2870 (C-H), 1670 (C=O), 1600, 1510 (C=C aromatic) |
Note: Spectral data are representative and may vary slightly depending on the solvent and instrument used.
Biological Activities of this compound Derivatives
While extensive biological data specifically for this compound and its derivatives are not widely published, the broader class of hydroxyaryl ketones has been investigated for various biological activities. These activities are often attributed to the presence of the phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the lipophilic acyl chain, which can influence membrane permeability and interactions with hydrophobic pockets of biological targets.
Potential biological activities that could be explored for this compound derivatives include:
-
Antimicrobial Activity: Many phenolic compounds exhibit antibacterial and antifungal properties.[6][7][8][9] The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties.[10][11][12] This activity is relevant in combating oxidative stress-related diseases.
-
Anticancer Activity: Certain hydroxyaryl ketones have demonstrated cytotoxic effects against various cancer cell lines.[13][14][15][16] The mechanisms can be diverse, including the induction of apoptosis and inhibition of enzymes involved in cancer cell proliferation.
Further research is required to systematically evaluate the biological potential of this compound and its derivatives. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives with varied substituents on the aromatic ring and modifications of the acyl chain, would be crucial in identifying lead compounds for drug development.
Signaling Pathways and Experimental Workflows
As specific signaling pathways for this compound are not yet elucidated, a generalized workflow for the synthesis and biological evaluation of its derivatives is presented below. This workflow can be adapted to investigate various biological activities.
Figure 1. A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
This diagram illustrates the two primary synthetic routes (Fries rearrangement and Friedel-Crafts acylation) to obtain the core structure, followed by potential derivatization and essential structural characterization. The synthesized compounds then undergo a battery of biological screenings to assess their antimicrobial, antioxidant, and anticancer properties. The data from these assays are then used to establish structure-activity relationships, which are crucial for the identification of promising lead compounds for further development.
Conclusion
This compound and its derivatives represent a promising class of compounds for further investigation in the field of medicinal chemistry. The synthetic methodologies of Fries rearrangement and Friedel-Crafts acylation provide accessible routes to these molecules. While the biological activities of this specific family of compounds are not yet extensively documented, the broader class of hydroxyaryl ketones suggests potential for antimicrobial, antioxidant, and anticancer applications. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds, paving the way for the discovery of novel therapeutic agents.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 6. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 4-hydroxyphenylacetic acid amides and 4-hydroxycinnamamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4'-Hydroxyheptanophenone (CAS 14392-72-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, safety data, synthesis, and biological activity of 4'-Hydroxyheptanophenone (CAS 14392-72-4).
Chemical Information and Physical Properties
This compound, with the CAS registry number 14392-72-4, is an aromatic ketone. Its structure features a heptanoyl group attached to a phenol ring at the para position. This compound is also known as Hexyl 4-hydroxyphenyl ketone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14392-72-4 | N/A |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.29 g/mol | |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 92.0 to 95.0 °C | N/A |
| Boiling Point | 220 °C at 15 mmHg | N/A |
| Purity | ≥98.0% (GC) | [2] |
| IUPAC Name | 1-(4-hydroxyphenyl)heptan-1-one | N/A |
| Synonyms | Hexyl 4-hydroxyphenyl ketone |
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as causing skin and serious eye irritation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| Precautionary | P264 | Wash skin thoroughly after handling |
| P280 | Wear protective gloves/eye protection/face protection | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4'-hydroxyphenyl ketones is the Friedel-Crafts acylation of phenol.[3] This reaction involves the electrophilic aromatic substitution of the phenol ring with an acyl group. For this compound, this would involve the reaction of phenol with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
General Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Acyl Chloride Addition: Cool the mixture in an ice bath and slowly add heptanoyl chloride dropwise from the dropping funnel with continuous stirring.
-
Phenol Addition: After the formation of the acylium ion complex, slowly add a solution of phenol in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Figure 1. Friedel-Crafts acylation workflow for this compound synthesis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for the analysis of this compound.
General HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Purpose: To determine the purity of the synthesized compound and to quantify it in various matrices.
General GC Method:
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized based on the boiling point of the compound.
-
Purpose: To assess purity, especially for volatile impurities.
Biological Activity and Mechanism of Action
This compound has been investigated as a potential inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[4] This enzyme is crucial for the biosynthesis of the potent androgen, testosterone, from its precursor androstenedione, primarily in the testes.[5][6] The inhibition of 17β-HSD3 is a therapeutic strategy for androgen-dependent conditions such as prostate cancer.[4]
Table 3: Biological Activity of this compound
| Target | Activity | Application | Source |
| 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | Inhibitor | Potential treatment for androgen-dependent diseases | [4] |
Signaling Pathway
The mechanism of action of this compound as a 17β-HSD3 inhibitor involves blocking the final step of testosterone synthesis. This leads to a reduction in the levels of testosterone, which is a key driver of growth in androgen-sensitive tissues.
Figure 2. Inhibition of the 17β-HSD3 pathway by this compound.
Experimental Protocol for 17β-HSD3 Inhibition Assay
An in vitro assay can be performed to evaluate the inhibitory activity of this compound on 17β-HSD3. This typically involves using a recombinant form of the enzyme or cell lysates from cells overexpressing the enzyme.
General Protocol:
-
Enzyme Preparation: Use purified recombinant human 17β-HSD3 or prepare lysates from HEK293 cells transiently transfected with a 17β-HSD3 expression vector.
-
Reaction Mixture: In a microplate, combine the enzyme preparation, the substrate androstenedione, the cofactor NADPH, and varying concentrations of this compound (or vehicle control) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Quantification of Testosterone: Measure the amount of testosterone produced using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 3. Experimental workflow for the 17β-HSD3 inhibition assay.
References
- 1. scribd.com [scribd.com]
- 2. labproinc.com [labproinc.com]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. Portico [access.portico.org]
- 5. 17β-Hydroxysteroid dehydrogenase III deficiency - Wikipedia [en.wikipedia.org]
- 6. HSD17B3 hydroxysteroid 17-beta dehydrogenase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4'-Hydroxyheptanophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4'-Hydroxyheptanophenone, a compound of interest in various research and development sectors. Due to the absence of specific experimental TGA data for this compound in publicly available literature, this guide presents a projected thermal decomposition profile based on the analysis of structurally similar phenolic and aromatic ketone compounds. It includes a detailed, standardized experimental protocol for conducting TGA on this compound, hypothetical yet representative quantitative data, and visualizations of the experimental workflow and a plausible thermal decomposition pathway.
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[2][3] For a compound like this compound, which possesses both a phenolic hydroxyl group and a ketone functional group, TGA can provide valuable insights into its thermal behavior, which is critical for applications in drug development and materials science where thermal stability is a key parameter.
Predicted Thermal Behavior of this compound
Based on the thermal analysis of related phenolic compounds and aromatic ketones, the TGA curve of this compound is expected to exhibit a multi-stage decomposition process in an inert atmosphere.[4][5]
-
Initial Stage (Below 150°C): A minor weight loss may be observed, corresponding to the loss of adsorbed water or volatile impurities.
-
Main Decomposition Stage (Approximately 200-400°C): This stage is anticipated to involve the primary decomposition of the molecule. The cleavage of the bond between the carbonyl group and the phenyl ring, as well as the breakdown of the heptyl chain, are likely to be the main events.
-
Final Stage (Above 400°C): Further degradation of the remaining char residue would occur at higher temperatures, leading to the formation of a stable carbonaceous residue.
In an oxidizing atmosphere (e.g., air), the decomposition is expected to occur at lower temperatures due to oxidative degradation, and the final residual mass would likely be lower compared to that in an inert atmosphere.
Detailed Experimental Protocol for TGA of this compound
The following protocol outlines a standardized procedure for conducting TGA on a solid sample of this compound.
3.1. Instrumentation:
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should have a programmable temperature controller and a gas-switching system for controlling the atmosphere.
3.2. Sample Preparation:
-
Ensure the this compound sample is in a fine powder form to promote uniform heating.[6]
-
Weigh approximately 5-10 mg of the sample into a clean, tared alumina or platinum crucible.[6][7] The exact mass should be recorded.
3.3. TGA Instrument Setup and Experimental Parameters:
-
Purge Gas: High-purity nitrogen or argon should be used as the purge gas for analysis in an inert atmosphere. The typical flow rate is 20-50 mL/min.[5]
-
Temperature Program:
-
Data Collection: Record the sample mass as a function of temperature and time throughout the experiment.
3.4. Post-Analysis:
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (peaks in the DTG curve), and the percentage of weight loss at each stage.
Data Presentation: Hypothetical TGA Data for this compound
The following table summarizes the expected quantitative data from a TGA experiment on this compound conducted in a nitrogen atmosphere. Note: This data is hypothetical and serves as a representative example.
| Thermal Event | Temperature Range (°C) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Weight Loss (%) | Residual Mass (%) |
| Initial Volatiles Loss | 30 - 150 | ~100 | ~120 | ~1-2 | 98-99 |
| Main Decomposition | 200 - 400 | ~220 | ~280, ~350 | ~60-70 | ~30-38 |
| Char Degradation | 400 - 600 | ~410 | ~480 | ~15-20 | ~10-15 |
Mandatory Visualizations
5.1. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.
5.2. Plausible Thermal Decomposition Pathway
The following diagram illustrates a hypothetical thermal decomposition pathway for this compound in an inert atmosphere. This pathway is based on known fragmentation patterns of similar organic molecules.
Conclusion
References
An In-Depth Technical Guide to 4'-Hydroxyheptanophenone: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxyheptanophenone is a chemical compound belonging to the class of hydroxyalkanophenones. While its direct discovery and extensive characterization in scientific literature are not widely documented, its synthesis and properties can be understood through established organic chemistry principles. This guide provides a comprehensive overview of the probable synthetic routes, potential for natural occurrence, and physicochemical properties of this compound. The information is curated to be a foundational resource for researchers interested in this and related long-chain alkylphenols.
Introduction
This compound, with the chemical formula C₁₃H₁₈O₂, is an aromatic ketone. Its structure consists of a phenyl ring substituted with a hydroxyl group and a heptanoyl group at the para position. The presence of both a phenolic hydroxyl group and a moderately long alkyl chain in the ketone moiety suggests potential for diverse chemical reactivity and biological activity. While specific studies on this compound are limited, its structural similarity to other alkylphenols and hydroxyacetophenone derivatives provides a basis for predicting its characteristics and potential applications. Alkylphenols, as a class, are known for their use as surfactants and in various industrial applications, and some have been noted for their endocrine-disrupting activities[1].
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols, including synthesis, purification, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₈O₂ | - |
| Molecular Weight | 206.28 g/mol | Calculated |
| CAS Number | 14392-72-4 | |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | Predicted based on structure |
| pKa (hydroxyl group) | ~10-11 | Estimated based on similar phenols[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through classical organic reactions, primarily the Friedel-Crafts acylation of phenol or the Fries rearrangement of phenyl heptanoate.
Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation is a widely used method for the synthesis of aryl ketones[3]. In this reaction, phenol is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction typically proceeds with para-selectivity due to the directing effect of the hydroxyl group.
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation of Phenol.
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of phenol in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to handle the hydrogen chloride gas evolved.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution at a low temperature (0-5 °C).
-
Acylating Agent Addition: Heptanoyl chloride is added dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
Work-up: The reaction is quenched by pouring the mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Fries Rearrangement of Phenyl Heptanoate
The Fries rearrangement is another key method for synthesizing hydroxyaryl ketones from phenolic esters[4][5][6]. This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity (ortho vs. para) of the Fries rearrangement can be influenced by reaction conditions such as temperature and solvent polarity[5]. Lower temperatures and polar solvents generally favor the formation of the para-isomer.
Workflow Diagram:
Figure 2: Fries Rearrangement Workflow.
Experimental Protocol (General Procedure):
-
Ester Synthesis: Phenyl heptanoate is first synthesized by reacting phenol with heptanoyl chloride, often in the presence of a base like pyridine[7][8].
-
Rearrangement Reaction: The purified phenyl heptanoate is dissolved in an appropriate solvent (e.g., nitrobenzene).
-
Catalyst Addition: Anhydrous aluminum chloride is added to the solution, and the mixture is heated. The temperature is a critical parameter to control the ortho/para product ratio.
-
Work-up and Purification: The work-up and purification steps are similar to those described for the Friedel-Crafts acylation.
Natural Occurrence
Direct evidence for the natural occurrence of this compound in plants, fungi, or other organisms is not well-established in the scientific literature. However, the broader class of alkylphenols does have natural representatives. For instance, anacardic acids, which are alkylphenols with a carboxylic acid group, are found in cashew nut shells[9]. Other simple phenolic compounds are widespread in the plant kingdom[10].
The presence of long-chain alkylphenols in the environment is more commonly associated with the biodegradation of industrial products like alkylphenol ethoxylates, which are used as surfactants[2].
Isolation from Potential Natural Sources (Hypothetical Protocol):
Should this compound be identified in a natural source, a general protocol for its isolation would involve the following steps. This protocol is based on standard methods for the extraction and isolation of phenolic compounds from plant materials[11][12][13][14].
-
Extraction: The dried and powdered plant material would be extracted with a solvent of medium polarity, such as methanol or ethanol, which are effective for extracting a wide range of phenolic compounds[13].
-
Solvent Partitioning: The crude extract would be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane (to remove nonpolar compounds), ethyl acetate (to extract medium-polarity compounds like this compound), and a final aqueous phase.
-
Chromatographic Separation: The ethyl acetate fraction would be further purified using column chromatography. A silica gel column with a gradient elution system (e.g., hexane-ethyl acetate) would likely be effective.
-
Final Purification: Fractions containing the target compound would be pooled and subjected to further purification, if necessary, by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities and Signaling Pathways
There is a lack of specific data on the biological activities and signaling pathways directly modulated by this compound. However, the activities of related compounds can provide some insights.
The broader class of long-chain alkylphenols has been studied for its potential as endocrine disruptors, with some compounds exhibiting estrogenic activity[1]. It is plausible that this compound could interact with nuclear hormone receptors, but this would require experimental validation.
The signaling pathways affected by other structurally related molecules, such as 4-hydroxynonenal, involve stress-activated protein kinases and cell survival pathways, but it is important to note that 4-hydroxynonenal is an unsaturated aldehyde and its reactivity profile is different from that of a saturated ketone like this compound[15].
Further research is needed to determine the specific biological effects of this compound. A logical starting point for such investigations would be to screen the compound for activity in a panel of assays targeting common drug development pathways, such as kinase inhibition assays, nuclear receptor binding assays, and cytotoxicity assays against various cell lines.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in various scientific fields. While its natural occurrence and specific biological activities remain largely unexplored, the established synthetic routes of Friedel-Crafts acylation and Fries rearrangement provide a clear path for its preparation. This guide serves as a foundational document to encourage and facilitate future research into the properties and potential applications of this and other long-chain hydroxyalkanophenones, particularly in the areas of medicinal chemistry and materials science. The provided experimental frameworks can be adapted and optimized for specific research needs.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Frontiers | Diversity of Chemical Structures and Biosynthesis of Polyphenols in Nut-Bearing Species [frontiersin.org]
- 10. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 13. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of hydrogen peroxide signaling by 4-Hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Phenolic Compounds in Aqueous Samples by GC-MS Using 4'-Hydroxyheptanophenone as an Internal Standard
Abstract
This application note presents a generalized protocol for the quantitative analysis of phenolic compounds in aqueous matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 4'-Hydroxyheptanophenone as an internal standard. Due to the limited availability of specific applications for this compound as a GC-MS internal standard in published literature, this document provides a representative methodology based on established analytical principles for similar phenolic analytes. The protocol details sample preparation by solid-phase extraction (SPE), derivatization by silylation, and subsequent GC-MS analysis. This methodology is intended to serve as a foundational template for researchers and scientists in environmental monitoring, clinical diagnostics, and pharmaceutical development who are seeking to develop robust quantitative assays for phenolic compounds.
Introduction
Phenolic compounds are a broad class of organic molecules that are of significant interest in various scientific fields due to their diverse biological and environmental effects. Accurate quantification of these compounds is crucial for applications ranging from environmental monitoring of pollutants to pharmacokinetic studies of drug candidates. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar phenolic compounds by GC-MS can be challenging due to their low volatility and potential for peak tailing. Derivatization is often employed to address these issues by converting the polar hydroxyl groups into less polar and more volatile derivatives.
The use of an internal standard (IS) is essential for achieving high accuracy and precision in quantitative GC-MS analysis. An ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the sample. It should also be stable and chromatographically well-resolved from the analyte. This compound, a phenolic ketone, possesses structural similarities to many phenolic compounds of interest, making it a potential candidate for use as an internal standard. This application note outlines a comprehensive protocol for its use in a quantitative GC-MS workflow.
Experimental
Materials and Reagents
-
Analytes: A representative phenolic compound (e.g., Bisphenol A).
-
Internal Standard: this compound (Purity ≥98.0%)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Methanol, Dichloromethane, Ethyl Acetate (all HPLC or GC grade)
-
Reagents: Hydrochloric acid, Sodium sulfate (anhydrous)
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)
Standard Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target phenolic analyte in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock solutions in methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each calibration standard should be spiked with the internal standard at a constant concentration (e.g., 20 µg/mL).
Sample Preparation (Aqueous Samples)
-
Sample Collection: Collect 100 mL of the aqueous sample (e.g., river water, plasma).
-
Acidification: Acidify the sample to pH 2-3 with hydrochloric acid.
-
Spiking: Spike the sample with the this compound internal standard to a final concentration of 20 µg/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water (acidified to pH 2-3).
-
Sample Loading: Pass the entire 100 mL sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes and internal standard with 2 x 3 mL of ethyl acetate.
-
Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of ethyl acetate.
Derivatization
-
To the 100 µL reconstituted extract, add 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Results and Discussion
Chromatographic Performance
Under the described GC-MS conditions, the trimethylsilyl (TMS) derivatives of the target phenolic analyte and the this compound internal standard should be well-resolved with symmetrical peak shapes. The retention times will be dependent on the specific analyte and the exact chromatographic conditions.
Mass Spectra and SIM Ions
The mass spectrum of the TMS-derivatized this compound would be characterized by a molecular ion and specific fragment ions. For quantitative analysis in SIM mode, characteristic and abundant ions for both the analyte and the internal standard should be selected to ensure specificity and sensitivity.
Quantitative Data
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the calibration curve should be evaluated, with an expected correlation coefficient (R²) of >0.99. The following table presents a hypothetical set of quantitative data for the analysis of a model phenolic analyte.
| Parameter | Value |
| Analyte | Bisphenol A (as TMS derivative) |
| Internal Standard | This compound (as TMS derivative) |
| Analyte Retention Time (min) | 12.5 |
| IS Retention Time (min) | 14.2 |
| Analyte SIM Ions (m/z) | 357, 372 |
| IS SIM Ions (m/z) | 263, 278 |
| Calibration Range (µg/L) | 1 - 100 |
| Correlation Coefficient (R²) | 0.998 |
| Limit of Detection (LOD) (µg/L) | 0.5 |
| Limit of Quantification (LOQ) (µg/L) | 1.5 |
| Mean Recovery (%) | 95.8 |
| Relative Standard Deviation (%) | 4.2 |
Visualizations
Conclusion
This application note provides a generalized yet detailed protocol for the quantification of phenolic compounds in aqueous samples using this compound as an internal standard for GC-MS analysis. The described methodology, encompassing sample preparation by solid-phase extraction, derivatization by silylation, and GC-MS analysis, offers a robust framework for developing validated analytical methods. While specific applications of this compound as a GC-MS internal standard are not widely reported, its chemical properties make it a suitable candidate for this purpose. Researchers and drug development professionals can adapt and validate this protocol for their specific analytes and matrices of interest, thereby enabling accurate and reliable quantification of phenolic compounds.
Application of 4'-Hydroxyheptanophenone in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyheptanophenone is a valuable chemical intermediate in organic synthesis, primarily recognized for its role as a scaffold in the development of bioactive molecules. Its chemical structure, featuring a hydroxylated phenyl ring and a heptanoyl chain, provides reactive sites for a variety of chemical transformations. This allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry, particularly as enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic synthesis reactions and highlights its application in the development of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors.
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of phenol.[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of phenol with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]
General Workflow for Friedel-Crafts Acylation
Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation (Representative)
Materials:
-
Phenol
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or nitrobenzene
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.
-
Cool the suspension in an ice bath.
-
Slowly add heptanoyl chloride (1.0 equivalent) to the stirred suspension.
-
To this mixture, add a solution of phenol (1.0 equivalent) in carbon disulfide dropwise from a dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, and then heat under reflux for 1-2 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. If a solid product precipitates, filter it.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 5% HCl solution, followed by water, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Note: This is a generalized procedure. The specific reaction conditions, such as the choice of solvent and catalyst, temperature, and reaction time, may need to be optimized to achieve the best yield and purity for this compound.
Application in Medicinal Chemistry: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
This compound belongs to a class of 4-hydroxyphenyl ketones that have been identified as potent and specific inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is responsible for the conversion of androstenedione to testosterone and is a key target in the development of treatments for hormone-dependent diseases like prostate cancer.
Signaling Pathway of 17β-HSD3 Inhibition
Caption: Inhibition of testosterone synthesis by this compound.
Quantitative Data: Inhibitory Activity of 4-Hydroxyphenyl Ketones against 17β-HSD3
The following table summarizes the inhibitory activity (IC₅₀ values) of a series of 4-hydroxyphenyl ketones against 17β-HSD3.
| Compound | R Group (Acyl Chain) | IC₅₀ (µM) for 17β-HSD3 |
| 4'-Hydroxypropiophenone | -CH₂CH₃ | > 100 |
| 4'-Hydroxybutyrophenone | -(CH₂)₂CH₃ | 50.2 ± 3.5 |
| 4'-Hydroxyvalerophenone | -(CH₂)₃CH₃ | 15.8 ± 1.2 |
| 4'-Hydroxyhexanophenone | -(CH₂)₄CH₃ | 8.9 ± 0.7 |
| This compound | -(CH₂)₅CH₃ | 4.2 ± 0.3 |
| 4'-Hydroxyoctanophenone | -(CH₂)₆CH₃ | 3.5 ± 0.2 |
| 4'-Hydroxynonanophenone | -(CH₂)₇CH₃ | 2.9 ± 0.2 |
Data adapted from a representative study on 4-hydroxyphenyl ketone inhibitors.
Experimental Protocol: In Vitro 17β-HSD3 Inhibition Assay
Materials:
-
HEK-293 cells transfected with human HSD17B3.[4]
-
Androstenedione (A4) substrate.[4]
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Culture medium (e.g., DMEM).
-
Luciferase reporter assay system for androgen receptor activation.[4]
-
96-well plates.
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing human 17β-HSD3 in appropriate culture medium.
-
Incubation: Seed the cells in 96-well plates. Once confluent, replace the medium with fresh medium containing a fixed concentration of androstenedione (e.g., 10 nM).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubation Period: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Quantification of Testosterone Production: Collect the culture medium. The amount of testosterone produced can be quantified by measuring the activation of the androgen receptor in a separate reporter cell line (e.g., CV-1 cells transfected with an androgen receptor expression vector and an androgen-responsive reporter gene like luciferase).[4]
-
Data Analysis: Measure the reporter gene activity (e.g., luciferase activity). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
General Protocols for Organic Synthesis Reactions
The following are representative protocols for common organic synthesis reactions. While these are based on the closely related 4'-hydroxyacetophenone, they provide a strong starting point for the development of specific procedures for this compound, which would require optimization.
O-Alkylation
Reaction: Ether synthesis from the phenolic hydroxyl group.
Experimental Protocol (Representative):
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Add the alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
After completion, filter off the base and evaporate the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Wittig Reaction
Reaction: Conversion of the ketone carbonyl group to an alkene.
Experimental Protocol (Representative):
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), add a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) to a dry solvent (e.g., THF). Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.
-
Wittig Reaction: To the prepared ylide solution, add a solution of this compound (1.0 equivalent) in the same dry solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.[5][6][7]
Suzuki Coupling
Reaction: Carbon-carbon bond formation at the aromatic ring (requires prior functionalization to an aryl halide or triflate).
Experimental Protocol (Representative): Prerequisite: Synthesis of 4-bromo- or 4-iodo-1-heptanoylbenzene from this compound.
-
In a reaction vessel, combine the aryl halide derivative of this compound (1.0 equivalent), a boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen) at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Claisen-Schmidt Condensation
Reaction: Formation of a chalcone by reaction with an aldehyde.
Experimental Protocol (Representative):
-
Dissolve this compound (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) in a solvent such as ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise to the stirred mixture.
-
Continue stirring at room temperature for several hours. The product often precipitates out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).[12][13][14][15][16]
Logical Relationship of the Described Reactions
Caption: Synthetic transformations of this compound.
Conclusion
This compound is a versatile building block in organic synthesis with demonstrated potential in medicinal chemistry, particularly as an inhibitor of 17β-HSD3. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis of novel organic compounds and the development of new therapeutic agents. The provided experimental procedures offer a solid foundation for further exploration and optimization of reactions involving this valuable intermediate.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Claisen-Schmidt Condensation [cs.gordon.edu]
- 14. Claisen-Schmidt Condensation [drugfuture.com]
- 15. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4'-Hydroxyheptanophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyheptanophenone is a chemical compound of interest in pharmaceutical and chemical research. As an aromatic ketone with a phenolic hydroxyl group, its purity and concentration are critical parameters in various applications, including its use as a synthetic intermediate or its presence as a potential impurity in drug substances. This application note provides a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The described protocol is designed for specificity, precision, and accuracy, making it suitable for quality control and research environments.
Experimental Protocols
Instrumentation and Chromatographic Conditions
The analysis can be performed on a standard HPLC system equipped with a UV-Vis or Diode Array Detector.
| Parameter | Specification |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample material in the diluent to achieve a theoretical concentration of this compound that falls within the established calibration range. If the sample is in a complex matrix, appropriate extraction or clean-up procedures may be required.
Data Presentation
The following tables present hypothetical data to demonstrate the expected performance of the method.
Table 1: System Suitability System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 9200 |
| Relative Standard Deviation (RSD) of Peak Area (n=6 injections) | ≤ 2.0% | 0.75% |
Table 2: Linearity Linearity demonstrates the proportional relationship between concentration and detector response.
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 18,500 |
| 5.0 | 92,450 |
| 10.0 | 185,100 |
| 25.0 | 462,700 |
| 50.0 | 925,500 |
| 100.0 | 1,850,900 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision Precision evaluates the closeness of agreement among a series of measurements.
| Precision Level | Concentration (µg/mL) | RSD (%) (n=6) |
| Repeatability (Intra-day) | 50.0 | 1.1% |
| Intermediate Precision (Inter-day) | 50.0 | 1.4% |
Table 4: Accuracy (Spike and Recovery) Accuracy assesses the agreement between the measured value and the true value.
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) |
| 80% | 40.0 | 101.2% |
| 100% | 50.0 | 99.5% |
| 120% | 60.0 | 100.8% |
Mandatory Visualization
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
This application note outlines a comprehensive and reliable RP-HPLC method for the quantitative analysis of this compound. The described protocol, with its detailed experimental conditions and performance expectations, provides a solid foundation for researchers and quality control analysts. The method's specificity, linearity, precision, and accuracy make it a valuable tool for ensuring the quality and consistency of materials containing this compound.
References
Application Notes and Protocols: 4'-Hydroxyheptanophenone as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyheptanophenone is a valuable chemical intermediate characterized by a 4-hydroxyphenyl group attached to a heptanoyl chain. This unique structure, featuring a long alkyl chain and a reactive phenolic hydroxyl group, makes it an excellent starting material for the synthesis of a diverse range of novel compounds with significant potential in medicinal chemistry and materials science. Its derivatives, particularly chalcones, have demonstrated promising biological activities, including anticancer, antioxidant, and antimicrobial properties. The lipophilic heptanoyl moiety can enhance membrane permeability and protein binding, potentially improving the pharmacokinetic profile of the resulting molecules.
This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in the synthesis of novel bioactive compounds.
Key Applications
This compound serves as a versatile precursor for the synthesis of various classes of compounds, most notably:
-
Chalcones: Synthesized via Claisen-Schmidt condensation, these α,β-unsaturated ketones are widely recognized for their broad spectrum of biological activities. The heptanoyl chain of this compound can impart increased lipophilicity to the resulting chalcones, potentially enhancing their cell permeability and anticancer efficacy.
-
Ethers: The phenolic hydroxyl group can be readily alkylated or arylated to produce a variety of ether derivatives. These modifications can be used to probe structure-activity relationships (SAR) and to develop compounds with tailored biological or material properties.
-
Esters: Esterification of the hydroxyl group provides another avenue for creating prodrugs or modifying the physicochemical properties of the parent compound.
-
Mannich Bases: Reaction of the phenolic proton with formaldehyde and a secondary amine can yield Mannich bases, a class of compounds known for their diverse pharmacological effects.
Data Presentation: Biological Activities of Chalcone Derivatives
The following table summarizes the in vitro cytotoxic activity of various chalcone derivatives, highlighting the potential of this class of compounds. While these specific examples are not all derived from this compound, they are structurally related and indicative of the activities that can be expected.
| Compound ID | Derivative Type | Cell Line | IC50 (µg/mL) | Reference |
| 1 | Chalcone | MCF-7 (Breast Cancer) | < 20 | [1] |
| 5 | Chalcone | PC-3 (Prostate Cancer) | < 20 | [1] |
| 10 | Chalcone | HT-29 (Colorectal Cancer) | < 20 | [1] |
| 23 | Chalcone | WRL-68 (Liver Cancer) | < 20 | [1] |
| 25 | Chalcone | A549 (Lung Cancer) | > 20 | [1] |
| 4 | Chalcone-Sulfonamide | MCF-7 (Breast Cancer) | More potent than Tamoxifen | [2] |
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Hydrochloric acid (HCl) (for neutralization)
-
Distilled water
-
Mortar and pestle (for solvent-free modification)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.
-
Addition of Aldehyde: To this solution, add 1 equivalent of the desired substituted aromatic aldehyde.
-
Base Catalysis: Slowly add an aqueous solution of sodium hydroxide with constant stirring. The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization and Filtration: Neutralize the solution with dilute hydrochloric acid to precipitate the chalcone product. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold water until the filtrate is neutral. Dry the crude product in a desiccator or oven at a low temperature.
-
Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
Solvent-Free Modification: For a more environmentally friendly approach, the Claisen-Schmidt condensation can be performed under solvent-free conditions by grinding the reactants with a solid base like NaOH using a mortar and pestle.[3]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the anticancer activity of newly synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for developing novel compounds.
Caption: Putative signaling pathway for chalcone-induced apoptosis.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of 4'-Hydroxyheptanophenone through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chemical derivatization of 4'-hydroxyheptanophenone to improve its detection and quantification by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The inherent functionalities of this compound, a phenolic hydroxyl group and a carbonyl group, offer versatile sites for targeted chemical modification. By converting the analyte into a derivative with enhanced UV absorbance, fluorescence, or volatility and ionization efficiency, significant improvements in sensitivity and selectivity can be achieved. This document outlines three primary derivatization strategies: silylation for GC-MS analysis, and acylation with 4-nitrobenzoyl chloride for HPLC-UV detection, and dansylation for HPLC-fluorescence or LC-MS detection. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to enable researchers to readily implement these methods.
Introduction
This compound is a phenolic ketone that finds applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a component in fragrance formulations. Accurate and sensitive quantification of this analyte is often crucial for quality control, pharmacokinetic studies, and metabolic profiling. However, its native structure may not possess optimal properties for highly sensitive detection by commonly available analytical instrumentation.
Chemical derivatization is a powerful technique used to modify an analyte's chemical structure to enhance its detectability.[1][2] For this compound, derivatization can target either the phenolic hydroxyl group or the ketone carbonyl group. Modification of the hydroxyl group can increase volatility for GC analysis or introduce a chromophore for improved UV detection in HPLC.[3][4] Targeting the carbonyl group can introduce a fluorophore, enabling highly sensitive fluorescence detection.[5] This application note details validated methods for the derivatization of this compound, providing researchers with the tools to significantly lower detection limits and improve analytical performance.
Signaling Pathways and Experimental Workflows
The derivatization of this compound is a chemical process designed to enhance its analytical detection. The following diagram illustrates the overall workflow from sample preparation to analysis.
The following diagram illustrates the logical relationship of the derivatization strategies for the different functional groups of this compound.
Quantitative Data Presentation
The following table summarizes the expected improvements in detection limits for alkylphenols, which are structurally similar to this compound, after derivatization. These values serve as a reference for the potential enhancement in sensitivity that can be achieved.
| Derivatization Method | Analyte Class | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Silylation with BSTFA | Alkylphenols | GC-MS | - | - | [3] |
| Pentafluoropyridine | Alkylphenols | GC-MS | 6.93 - 15.7 ng/L | - | [6] |
| Heptafluorobutyric Anhydride | Alkylphenol Ethoxylates | GC-MS | 0.01 - 0.20 µg/L | 0.05 - 0.66 µg/L | [7][8] |
| Dansyl Chloride | Alkylphenols | LC-MS/MS | Can increase sensitivity up to 1000 times | - | [9] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of the phenolic hydroxyl group to form a more volatile trimethylsilyl (TMS) ether, suitable for GC-MS analysis.[3]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetone (anhydrous)
-
Pyridine (anhydrous)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetone. For quantitative analysis, prepare a series of calibration standards by diluting the stock solution. If extracting from a matrix, ensure the final extract is dried and reconstituted in anhydrous acetone.
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a GC vial insert, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 25 minutes.[10]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A non-polar capillary column (e.g., HP-5ms) is recommended for separation.
-
The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring the characteristic ions of the silylated derivative.
-
Protocol 2: Acylation of this compound with 4-Nitrobenzoyl Chloride for HPLC-UV Analysis
This protocol enhances the UV detectability of this compound by introducing a 4-nitrobenzoyl chromophore.
Materials:
-
This compound standard
-
4-Nitrobenzoyl chloride (4-NB-Cl)
-
Acetonitrile (HPLC grade)
-
Triethylamine
-
Deionized water
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare calibration standards by diluting the stock solution.
-
Derivatization Reaction:
-
In an HPLC vial, combine 100 µL of the sample or standard solution with 100 µL of a 2 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile.
-
Add 20 µL of triethylamine to catalyze the reaction.
-
Cap the vial and heat at 50°C for 1 minute.
-
After the reaction, add 200 µL of deionized water to quench the reaction.
-
-
Sample Analysis:
-
The derivatized sample is ready for injection into the HPLC-UV system.
-
A reversed-phase C18 column is suitable for separation.
-
The UV detector should be set to a wavelength where the 4-nitrobenzoyl derivative has maximum absorbance (typically around 254-260 nm).
-
Protocol 3: Derivatization of this compound with Dansyl Hydrazine for HPLC-Fluorescence/LC-MS Analysis
This protocol targets the ketone carbonyl group to form a highly fluorescent and readily ionizable dansyl hydrazone derivative.
Materials:
-
This compound standard
-
Dansyl hydrazine
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare calibration standards by appropriate dilution.
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in an HPLC vial, add 100 µL of a 1 mg/mL solution of dansyl hydrazine in acetonitrile.
-
Add 10 µL of trifluoroacetic acid to catalyze the reaction.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
Sample Analysis:
-
After cooling, the sample can be directly injected into the HPLC system.
-
A reversed-phase C18 column is recommended.
-
For fluorescence detection, use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 525 nm.
-
For LC-MS analysis, the dansyl derivative will show significantly enhanced ionization in positive electrospray ionization (ESI+) mode.
-
Conclusion
The derivatization methods presented in this application note provide robust and effective strategies for enhancing the detection of this compound. The choice of the optimal derivatization reagent and analytical technique will depend on the specific requirements of the assay, such as the desired sensitivity, the available instrumentation, and the nature of the sample matrix. By following the detailed protocols provided, researchers can significantly improve the quantitative performance of their analytical methods for this compound and related compounds.
References
- 1. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-HYDROXY-3-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalajacr.com [journalajacr.com]
- 6. Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Quantification of 4'-Hydroxyheptanophenone in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of 4'-Hydroxyheptanophenone in complex biological matrices such as human plasma and urine. The methodologies described are based on established analytical techniques, including Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS), and are intended to serve as a comprehensive guide for researchers in pharmaceutical and biomedical fields.
Introduction
This compound is a chemical compound of interest in various fields of research. Accurate and precise quantification in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two robust and sensitive methods for its determination: an LC-MS/MS method for plasma and a GC-MS method for urine, complete with sample preparation and method validation parameters.
Quantification of this compound in Human Plasma by LC-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound in human plasma.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound and an internal standard (IS) from plasma and remove proteins and other interfering substances. A suitable internal standard would be a structurally similar compound not present in the matrix, for example, 4'-Hydroxyoctanophenone.
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 4'-Hydroxyoctanophenone in methanol).
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1][2]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient starting from 30% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion would be the protonated molecule [M+H]⁺. The product ion would be a characteristic fragment. (Note: Specific m/z values would need to be determined by direct infusion of a standard solution).
-
Internal Standard (4'-Hydroxyoctanophenone): Similarly, the [M+H]⁺ ion and a characteristic fragment ion would be monitored.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation: Quantitative Method Validation Summary
The following table summarizes the expected performance characteristics of the validated LC-MS/MS method, based on FDA guidelines for bioanalytical method validation.[3][4]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 8% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 10% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound in plasma.
Quantification of this compound in Human Urine by GC-MS
This method is suitable for the analysis of this compound in urine, which may contain conjugated forms of the analyte. A hydrolysis step is included to measure the total concentration.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE) with Hydrolysis
-
Objective: To hydrolyze conjugated metabolites, extract the analyte, and remove matrix interferences.
-
Procedure:
-
To 1 mL of urine in a glass tube, add 10 µL of a suitable internal standard (e.g., deuterated this compound).
-
Add 100 µL of β-glucuronidase/arylsulfatase solution to hydrolyze glucuronide and sulfate conjugates.
-
Incubate the sample at 37°C for 2 hours.
-
SPE Cleanup: a. Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.[5][6] b. Load the hydrolyzed urine sample onto the SPE cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the analyte with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative, which improves volatility and chromatographic performance.[7]
-
Cool to room temperature and transfer to a GC autosampler vial.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM if using a triple quadrupole.
-
Monitored Ions: Select characteristic ions for the TMS-derivatized this compound and the internal standard. (Note: Specific m/z values would need to be determined from the mass spectrum of the derivatized standard).
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Presentation: Quantitative Method Validation Summary
The following table presents the expected performance characteristics for the validated GC-MS method.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.992 |
| Calibration Range | - | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤20% | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 8% |
| Inter-day Precision (%CV) | ≤ 15% | < 11% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 10% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 13% |
| Recovery (%) | Consistent and reproducible | 80 - 90% |
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound in urine.
Signaling Pathway and Logical Relationships
At present, there is no widely established signaling pathway directly and uniquely associated with this compound in publicly available literature. The primary application for its quantification is in pharmacokinetic and toxicokinetic studies, which focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound. The logical relationship in such studies is the change in concentration over time after administration.
Caption: Conceptual workflow of a pharmacokinetic study.
References
- 1. An HPLC-MS/MS method for the quantitative determination of 4-hydroxy-anethole trithione in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Detection of 4'-Hydroxyheptanophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical detection of 4'-Hydroxyheptanophenone. While direct established methods for this compound are not extensively documented in publicly available literature, this guide presents a viable biosensor-based approach adapted from methodologies for structurally similar phenolic compounds. Additionally, a general voltammetric protocol is proposed based on common practices for the analysis of phenols.
Introduction
This compound is a phenolic compound of interest in various fields, including drug development and metabolomics. The development of sensitive, rapid, and cost-effective analytical methods for its quantification is crucial. Electrochemical techniques offer a promising alternative to traditional chromatographic methods, providing high sensitivity, portability, and the potential for real-time analysis.[1]
This document outlines two primary electrochemical approaches: an indirect amperometric biosensing method and a direct voltammetric method.
Amperometric Biosensing via Allosteric Enzyme Activation
A highly sensitive and selective method for the detection of phenolic compounds has been demonstrated using the allosteric activation of the C1 reductase subunit of 4-hydroxyphenylacetate (4-HPA) 3-hydroxylase from Acinetobacter baumannii.[2] This system can be adapted for the detection of this compound, which can act as an allosteric modulator.
Principle
The C1 reductase enzyme catalyzes the oxidation of NADH by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[2] this compound can bind to an allosteric site on the C1 enzyme, significantly increasing its catalytic activity. This enzymatic amplification leads to a higher rate of H₂O₂ production, which can be sensitively detected amperometrically at a Prussian Blue-modified screen-printed electrode (PB-SPE).[2] The resulting cathodic current from the reduction of H₂O₂ is directly proportional to the concentration of this compound.
Signaling Pathway
Caption: Allosteric activation and electrochemical detection pathway.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer solution (PBS) at pH 7.0.
-
Prepare stock solutions of NADH (e.g., 10 mM in PBS).
-
Prepare a stock solution of the C1 reductase subunit in PBS.
-
Prepare standard solutions of this compound in PBS.
-
-
Electrochemical Cell Setup:
-
Connect a Prussian Blue-coated screen-printed electrode (PB-SPE) to a potentiostat. The PB-SPE consists of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode.
-
Pipette a known volume of PBS into the electrochemical cell to immerse the electrodes.
-
-
Amperometric Measurement:
-
Apply a constant potential of -100 mV (vs. RE) to the working electrode.[2]
-
Allow the background current to stabilize.
-
Add a specific concentration of the C1 enzyme and NADH to the cell.
-
Introduce a known concentration of the this compound standard solution into the cell.
-
Record the change in cathodic current, which corresponds to the reduction of H₂O₂.
-
-
Calibration:
-
Repeat the measurement with varying concentrations of this compound to construct a calibration curve.
-
The linear range for a similar analyte (4-HPA) was found to extend up to 100 µM.[2]
-
Quantitative Data (Based on 4-HPA as a proxy)
| Parameter | Value | Reference |
| Electrode | Prussian Blue-coated Screen-Printed Electrode (PB-SPE) | [2] |
| Technique | Cathodic Amperometry | [2] |
| Applied Potential | -100 mV vs. RE | [2] |
| Analyte | 4-Hydroxyphenylacetate (4-HPA) | [2] |
| Linear Range | Up to 100 µM | [2] |
| Limit of Detection | As low as 1 µM | [2] |
Direct Voltammetric Determination
Direct electrochemical oxidation of this compound at a modified electrode surface provides a straightforward method for its quantification. This proposed protocol is based on established methods for other phenolic compounds, such as 4-chlorophenol and sumatriptan.[3][4] Modified electrodes, for instance, using carbon nanotubes or metallic nanoparticles, are often employed to enhance sensitivity and selectivity.[4][5]
Principle
This method involves applying a potential sweep to a working electrode immersed in a solution containing this compound. The compound will be oxidized at a specific potential, generating a current peak that is proportional to its concentration. Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used to improve the signal-to-noise ratio and achieve lower detection limits compared to standard cyclic voltammetry.[3][5][6]
Experimental Workflow
Caption: General workflow for voltammetric analysis.
Proposed Experimental Protocol
-
Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with alumina slurry, followed by sonication in ethanol and deionized water.
-
Prepare a dispersion of multi-walled carbon nanotubes (MWCNTs) or other nanomaterials (e.g., gold nanoparticles) in a suitable solvent (e.g., DMF or water with a surfactant).[4]
-
Drop-cast a small volume of the dispersion onto the GCE surface and allow it to dry.
-
-
Electrochemical Measurement:
-
Set up a three-electrode cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use 0.1 M PBS (pH 7.0) as the supporting electrolyte. The optimal pH should be determined experimentally, as the peak potential of phenolic compounds is often pH-dependent.[6][7]
-
Add a known volume of the this compound sample to the electrolyte.
-
Record the differential pulse voltammogram by scanning the potential over a range where the oxidation of the phenolic hydroxyl group is expected (e.g., +0.2 V to +1.0 V vs. Ag/AgCl).
-
-
Optimization and Calibration:
-
Optimize experimental parameters such as pH of the supporting electrolyte, accumulation time, and voltammetric parameters (e.g., pulse amplitude, scan rate).
-
Generate a calibration curve by plotting the oxidation peak current against the concentration of this compound standards.
-
Expected Quantitative Data (Hypothetical, based on similar compounds)
| Parameter | Expected Value/Range | Rationale (Based on Similar Compounds) |
| Electrode | MWCNT-modified Glassy Carbon Electrode | Enhanced surface area and catalytic activity for phenols.[4] |
| Technique | Differential Pulse Voltammetry (DPV) | High sensitivity and good resolution for quantitative analysis.[3][5] |
| Supporting Electrolyte | 0.1 M Phosphate Buffer | Common for electrochemical analysis of organic molecules.[6][7] |
| Optimal pH | ~7.0 | Neutral pH is often a good starting point for phenolic compounds.[7] |
| Linear Range | 0.1 µM to 500 µM | Typical range for voltammetric detection of phenols with modified electrodes.[3][4] |
| Limit of Detection | 0.01 µM to 0.1 µM | Achievable with nanomaterial-modified electrodes.[3][4] |
Conclusion
The electrochemical detection of this compound is a promising area for analytical method development. The indirect amperometric biosensor approach offers the potential for extremely high sensitivity and selectivity through enzymatic amplification. The direct voltammetric method, particularly with chemically modified electrodes, provides a more straightforward and robust platform for quantification. Researchers are encouraged to use the protocols and data presented herein as a starting point for developing and validating specific assays tailored to their research and development needs.
References
- 1. scispace.com [scispace.com]
- 2. An electrochemical method for detecting the biomarker 4-HPA by allosteric activation of Acinetobacterbaumannii reductase C1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Voltammetric determination of 4-chlorophenol using multiwall carbon nanotube/gold nanoparticle nanocomposite modified glassy carbon electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Voltammetric measurement of catechol-O-methyltransferase inhibitor tolcapone in the pharmaceutical form on the boron-doped diamond electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltammetric determination of sumatriptan in the presence of naproxen using a modified screen printed electrode [hrcak.srce.hr]
Application Notes and Protocols for 4'-Hydroxyheptanophenone in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyheptanophenone is a unique bifunctional molecule that holds significant, albeit largely unexplored, potential in the field of polymer chemistry. Its chemical structure, featuring a reactive phenolic hydroxyl group and a photoactive benzophenone-like carbonyl group, opens avenues for its use as both a polymer building block (monomer) and a polymerization initiator. The presence of the heptanoyl substituent introduces hydrophobicity and can influence polymer solubility, thermal properties, and morphology.
These application notes provide a comprehensive overview of two potential applications of this compound: as a co-monomer for the synthesis of specialty polyesters and as a Type II photoinitiator for free-radical polymerization. The protocols detailed below are based on established chemical principles and analogous reactions, providing a solid foundation for researchers to explore the utility of this compound.
Application 1: this compound as a Co-monomer in Polyester Synthesis
The phenolic hydroxyl group of this compound allows it to be incorporated into polyester chains via condensation polymerization with dicarboxylic acids or their derivatives. The bulky and hydrophobic heptanoyl side group is expected to disrupt chain packing, potentially leading to amorphous polyesters with enhanced solubility in organic solvents and modified thermal properties, such as a lower glass transition temperature compared to analogous polymers without such a side chain. These characteristics can be advantageous in applications requiring solution processability, such as coatings, adhesives, and matrices for drug delivery systems.
Experimental Protocol: Synthesis of a Copolyester Containing this compound via Melt Polycondensation
This protocol describes the synthesis of a copolyester from this compound, Bisphenol A, and terephthaloyl chloride.
Materials:
-
This compound
-
Bisphenol A
-
Terephthaloyl chloride
-
Antimony(III) oxide (catalyst)
-
1,2,4-Trichlorobenzene (solvent)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Schlenk line.
Procedure:
-
Monomer and Catalyst Charging: In the reaction flask, combine this compound (e.g., 0.1 mol), Bisphenol A (0.9 mol), and terephthaloyl chloride (1.0 mol). Add a catalytic amount of antimony(III) oxide (e.g., 0.05 mol%).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Esterification Step: Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with constant stirring. During this stage, hydrogen chloride gas will be evolved and removed through the condenser. Continue this step for 2-3 hours.
-
Polycondensation Step: Gradually increase the temperature to 250-280°C while simultaneously applying a vacuum (0.1-1 mmHg). The viscosity of the reaction mixture will increase significantly as the polymer chain grows. Continue this step for 3-5 hours.
-
Polymer Isolation: Cool the reactor to room temperature and dissolve the solid polymer in a suitable solvent like 1,2,4-trichlorobenzene.
-
Purification: Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at 80°C for 24 hours.
Logical Relationship: Polyester Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Hydroxyheptanophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4'-Hydroxyheptanophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial and laboratory methods for synthesizing this compound are the Fries rearrangement of phenyl heptanoate and the Friedel-Crafts acylation of phenol with heptanoyl chloride or heptanoic anhydride.[1][2] Both methods involve electrophilic aromatic substitution.
Q2: Which isomer (ortho or para) is favored in the synthesis?
A2: For most applications, the desired product is the para-isomer (this compound). The reaction conditions can be tuned to favor the formation of this isomer. In the Fries rearrangement, lower reaction temperatures and polar solvents generally favor the para product.[1][3][4]
Q3: What are the common Lewis acid catalysts used in these reactions?
A3: Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for both the Fries rearrangement and Friedel-Crafts acylation.[1][2] Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄) can also be used. Strong Brønsted acids like hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TfOH) are also effective catalysts.[2][5]
Q4: How can I minimize the formation of the ortho-isomer?
A4: To minimize the formation of the 2'-hydroxyheptanophenone (ortho-isomer) during a Fries rearrangement, it is recommended to use a lower reaction temperature (typically below 60°C).[4] The choice of solvent also plays a crucial role; polar solvents tend to favor the formation of the para-isomer.[3]
Q5: What are some common side reactions to be aware of?
A5: In Friedel-Crafts acylation, polysubstitution is generally not an issue as the product ketone is less reactive than the starting phenol. However, in the Fries rearrangement, side reactions can include the formation of the ortho-isomer and, under harsh conditions, potential decomposition of the starting materials or products.[1] With Friedel-Crafts acylation of phenol, O-acylation to form phenyl heptanoate can be a competing reaction.[2]
Q6: How can the product be purified?
A6: Purification of this compound is typically achieved through recrystallization.[6][7][8] Common solvent systems for recrystallization of similar hydroxyaryl ketones include aqueous ethanol or mixtures of a good solvent (like an ester or ketone) and a poor solvent (like a hydrocarbon). The use of activated carbon can help to remove colored impurities.[6][8] Column chromatography can also be employed for small-scale purification.[7]
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been stored properly. Use a freshly opened or properly stored container. |
| Insufficient Catalyst | In Friedel-Crafts acylations and Fries rearrangements of phenols, a stoichiometric amount or even an excess of the Lewis acid is often required because it complexes with both the starting material and the product.[2][5] |
| Low Reaction Temperature | While lower temperatures favor the para-isomer in the Fries rearrangement, a temperature that is too low may result in an impractically slow reaction rate. Optimize the temperature to balance selectivity and reaction time. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature. |
| Moisture in the Reaction | Both the Fries rearrangement and Friedel-Crafts acylation are sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Poor Quality Reagents | Use high-purity phenol, heptanoyl chloride/anhydride, or phenyl heptanoate. Impurities in the starting materials can lead to side reactions and lower yields. |
Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of Ortho-Isomer | In the Fries rearrangement, to favor the para-isomer, use a lower reaction temperature and a more polar solvent.[3][4] |
| Unreacted Starting Material | Ensure sufficient reaction time and optimal temperature. Check the stoichiometry and purity of the reagents. |
| Hydrolysis of Acylating Agent | For Friedel-Crafts acylation, ensure anhydrous conditions to prevent the hydrolysis of heptanoyl chloride or anhydride. |
| Colored Impurities | These can often be removed by treating the crude product solution with activated carbon before recrystallization.[6][8] |
Experimental Protocols
Note: The following protocols are generalized procedures based on the synthesis of similar hydroxyaryl ketones and may require optimization for this compound.
Method 1: Fries Rearrangement of Phenyl Heptanoate
This two-step process involves the initial synthesis of phenyl heptanoate followed by its rearrangement.
Step 1: Synthesis of Phenyl Heptanoate
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add a base (e.g., triethylamine or pyridine, 1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add heptanoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude phenyl heptanoate.
Step 2: Fries Rearrangement
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 - 2.0 eq).
-
Cool the flask in an ice bath and add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Slowly add the crude phenyl heptanoate (1.0 eq) to the stirred suspension.
-
Maintain the reaction at a low temperature (e.g., 0-25 °C) to favor the formation of the para-isomer.
-
Stir for the recommended time (can range from a few hours to overnight), monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Method 2: Friedel-Crafts Acylation of Phenol
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.0 - 3.0 eq) in a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve phenol (1.0 eq) and heptanoyl chloride (1.0 eq) in the same solvent.
-
Slowly add the phenol/heptanoyl chloride solution to the stirred AlCl₃ suspension.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 0-25 °C) for several hours, monitoring by TLC.
-
Work up the reaction as described in Step 2 of the Fries Rearrangement protocol (steps 6-10).
Data Presentation
Table 1: Influence of Reaction Conditions on Fries Rearrangement
| Parameter | Effect on Yield | Effect on para/ortho Ratio | Reference |
| Temperature | Generally, higher temperatures can increase the reaction rate but may lead to more byproducts. | Lower temperatures favor the para-isomer; higher temperatures favor the ortho-isomer. | [1][3][4] |
| Solvent Polarity | Solvent choice can significantly impact the reaction. | Polar solvents tend to favor the formation of the para-isomer. | [3] |
| Catalyst Stoichiometry | A stoichiometric excess of Lewis acid is often necessary for good conversion. | Can influence the reaction rate and potentially the isomer ratio. | [5] |
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Stability of 4'-Hydroxyheptanophenone under different storage conditions
This technical support center provides guidance on the stability of 4'-Hydroxyheptanophenone for researchers, scientists, and drug development professionals. Find troubleshooting tips and answers to frequently asked questions regarding the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: For long-term storage, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and air. For shorter periods, storage at room temperature (20-25°C) away from direct light is generally acceptable.
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the solid material, or the development of an unusual odor. Analytically, degradation can be observed as a decrease in the purity of the main compound peak and the appearance of new peaks in chromatograms (e.g., HPLC).
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes a phenolic hydroxyl group and a ketone, this compound is susceptible to oxidation. The phenolic group can be oxidized, potentially leading to the formation of quinone-like structures, which are often colored. The alkyl chain could also be a site for oxidation.
Q4: How can I test the stability of this compound in my formulation?
A4: A forced degradation study is the recommended approach. This involves exposing the compound to various stress conditions such as heat, humidity, light, and oxidative stress. The stability is then assessed at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue: I see a new peak in my HPLC chromatogram after storing my this compound solution for a week.
-
Possible Cause: This is a likely indication of degradation. The new peak represents a degradation product.
-
Solution:
-
Characterize the new peak using a mass spectrometer (LC-MS) to identify the degradation product.
-
Review your storage conditions. Was the solution exposed to light, elevated temperatures, or incompatible solvents?
-
Consider adding an antioxidant to your formulation if oxidation is suspected.
-
Perform a systematic stability study to understand the rate of degradation under your specific storage conditions.
-
Issue: The color of my this compound powder has changed to a yellowish tint.
-
Possible Cause: Color change is often a sign of oxidation, particularly of the phenolic group.
-
Solution:
-
Confirm the purity of the material using an analytical technique like HPLC or GC.
-
If the purity has decreased, the material may not be suitable for your experiment.
-
Ensure that the storage container is properly sealed and stored away from light and heat to prevent further degradation.
-
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier for mobile phase)
-
Hydrogen peroxide (3% solution)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Vials for storage
-
HPLC-UV system
-
LC-MS system for peak identification
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C.
-
Photostability: Expose a solid sample and a solution sample to a photostability chamber (ICH Q1B guidelines).
-
Control: Keep a stock solution protected from light at a refrigerated temperature (2-8°C).
5. Time Points:
-
Analyze the samples at initial (t=0), 24, 48, and 72 hours, and then weekly for up to 4 weeks.
6. Analytical Method:
-
HPLC-UV Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
LC-MS Method: Use a similar chromatographic method coupled to a mass spectrometer to identify the mass of any degradation products.
7. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Record the retention times and peak areas of any new peaks.
-
Use the mass spectrometry data to propose structures for the degradation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Cool (2-8°C for long-term) or Room Temperature (20-25°C for short-term) | To minimize thermal degradation. |
| Humidity | Dry environment | To prevent potential hydrolysis or moisture-related degradation. |
| Light | In the dark (amber vials or opaque containers) | To prevent photodegradation. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., argon) for long-term storage | To protect from oxidation. |
Table 2: Potential Degradation Products of this compound Under Stress Conditions
| Stress Condition | Potential Degradation Products |
| Oxidation | Quinone-type compounds, products of side-chain oxidation. |
| Photodegradation | Similar to oxidation products, potentially radical-mediated byproducts. |
| High Temperature | Accelerated oxidation products. |
| Acid/Base Hydrolysis | Generally stable, but prolonged exposure may lead to minor degradation. |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Postulated oxidative degradation pathway.
Purification techniques for high-purity 4'-Hydroxyheptanophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4'-Hydroxyheptanophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the typical physical properties of pure this compound?
A2: Pure this compound is a white to off-white crystalline solid.[1][2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.29 g/mol [1][2] |
| Melting Point | ~93 °C[1][2] |
| Appearance | White to yellow crystalline powder[2] |
Q3: What are the likely impurities in a synthesis of this compound?
A3: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., phenol and heptanoic acid or its derivatives), by-products from side reactions, and residual solvents. For the structurally similar 4'-hydroxyacetophenone, residual phenol is a common impurity.[3][4]
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its structure (a polar phenolic group and a nonpolar alkyl chain), suitable solvent systems could include ethanol/water mixtures, or a combination of a polar solvent like ethyl acetate or acetone with a nonpolar solvent like hexanes.[5]
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:
-
Increase the solvent volume: The concentration of the compound might be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Lower the boiling point of the solvent system: If using a mixed solvent system, try increasing the proportion of the lower-boiling point solvent.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.[6]
-
Seed the solution: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.[7]
Q: No crystals are forming, even after the solution has cooled to room temperature. What's next?
A:
-
Induce crystallization: Try scratching the flask or seeding the solution as described above.
-
Cool in an ice bath: Place the flask in an ice-water bath to further decrease the solubility of your compound.[6]
-
Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q: The purified crystals are colored. How can I remove the color?
A: Colored impurities can often be removed by adding a small amount of activated carbon to the hot solution before filtration.[3][8] Use activated carbon sparingly, as it can also adsorb your desired compound, leading to a lower yield.
Column Chromatography Issues
Q: How do I choose the right solvent system (mobile phase) for column chromatography?
A: The ideal solvent system will provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. The desired compound should have an Rf value of approximately 0.3-0.5. A good starting point for this compound would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.
Q: My compounds are not separating well on the column.
A:
-
Optimize the mobile phase: If the Rf values of your compounds are too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the Rf values are too low, increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Use a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.
Q: My compound is not eluting from the column.
A: The mobile phase is likely not polar enough. Gradually increase the polarity of the solvent system. For highly polar compounds, you may need to add a small amount of a very polar solvent like methanol to your mobile phase.
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from methods used for the structurally similar 4'-hydroxyacetophenone.[3][8]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) and heat the mixture with stirring until the solid completely dissolves.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography of this compound
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a high percentage of hexanes in ethyl acetate).[9]
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (either stepwise or as a continuous gradient).[10]
-
Fraction Collection: Collect the eluent in a series of fractions.[10]
-
Analysis: Analyze the fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Step-by-step process for purification by column chromatography.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Derivatization of 4'-Hydroxyheptanophenone
Welcome to the technical support center for the derivatization of 4'-Hydroxyheptanophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the derivatization of this compound for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis: Two-Step Methoximation-Silylation
The most common derivatization strategy for analyzing phenolic ketones like this compound by GC-MS is a two-step process:
-
Methoximation: Converts the ketone group to a methoxime ether. This step is crucial to prevent the formation of multiple silylated derivatives from different tautomers of the ketone, which would complicate the chromatogram.[1][2]
-
Silylation: Replaces the active hydrogen of the phenolic hydroxyl group with a silyl group (e.g., trimethylsilyl - TMS), increasing the compound's volatility and thermal stability for GC analysis.[1][2]
Q1: My GC-MS chromatogram shows multiple peaks for my derivatized this compound. What could be the cause?
A1: Multiple peaks for a single analyte after derivatization can arise from several sources:
-
Incomplete Methoximation: If the ketone group is not fully derivatized, the remaining ketone can exist in equilibrium with its enol form. Both the ketone and enol can then be silylated, leading to two different derivatives and thus two peaks.[1]
-
Syn/Anti Isomers: The methoxime derivative itself can form syn and anti isomers, which may be separated by the GC column, resulting in two closely eluting peaks with identical mass spectra.[3]
-
Incomplete Silylation: If the phenolic hydroxyl group is not completely silylated, you will see a peak for the partially derivatized compound (methoximated only) in addition to the fully derivatized product. This is often due to the presence of moisture or insufficient silylating reagent.
-
Degradation: The derivatives might be degrading in the GC inlet due to high temperatures.
-
Chromatographic Issues: Poor peak shape can sometimes be mistaken for multiple peaks. This can be caused by column overload, a contaminated liner, or column degradation.[4]
Troubleshooting Workflow for Multiple Peaks
Caption: Troubleshooting logic for multiple GC-MS peaks.
Q2: I am seeing low or no derivatization yield. What are the common causes and solutions?
A2: Low derivatization yield is a frequent issue, often pointing to problems with reagents or reaction conditions.
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Any water in your sample or solvent will react with the reagent, reducing its availability to derivatize your analyte.[2][5] Solution: Ensure all glassware is oven-dried or silanized. Use anhydrous solvents and reagents. Lyophilize (freeze-dry) your samples to remove all water before adding reagents.[2]
-
Reagent Degradation: Silylating reagents can degrade over time, especially if not stored properly. Solution: Use fresh reagents. Store them under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Insufficient Reagent: The hydroxyl group of this compound may require a sufficient excess of the silylating reagent for complete derivatization. Solution: Increase the molar excess of the silylating reagent.
-
Suboptimal Temperature or Time: The reaction may not have gone to completion. Solution: Increase the reaction time or temperature according to the recommended protocols. (See tables below).
-
Sample Matrix Effects: Components in your sample matrix could be interfering with the reaction. Solution: Perform a sample cleanup (e.g., solid-phase extraction) before derivatization.
Q3: How can I prevent the degradation of my derivatized samples?
A3: Silyl derivatives can be susceptible to hydrolysis.
-
Avoid Moisture: After derivatization, rigorously exclude moisture from your samples. Use vials with tight-fitting caps and septa.
-
Prompt Analysis: Analyze the derivatized samples as soon as possible. While some derivatives are stable for a period, their stability can be matrix-dependent.
-
Hydrolyze Excess Reagent: One technique to improve long-term stability involves hydrolyzing the excess silylating reagent with a small amount of water after the reaction is complete, followed by drying with anhydrous sodium sulfate.[6]
HPLC Analysis: Dansyl Chloride Derivatization
For HPLC analysis, especially with fluorescence or mass spectrometry detection, derivatizing the phenolic hydroxyl group with dansyl chloride is an effective strategy to enhance sensitivity.[7]
Q1: My dansylation reaction is inefficient. How can I improve the yield?
A1: Several factors influence the efficiency of dansylation:
-
Incorrect pH: The reaction of dansyl chloride with phenols is highly pH-dependent. The phenolic hydroxyl group must be deprotonated to react, which requires a basic pH, typically between 9.5 and 11.[8] Solution: Use a carbonate/bicarbonate buffer to maintain the optimal pH.[9][10]
-
Hydrolysis of Dansyl Chloride: Dansyl chloride can be hydrolyzed by water, especially at high pH. This competing reaction reduces the amount of reagent available to react with your analyte.[9][11] Solution: While a high pH is necessary, avoid excessively high pH (above 11). Also, ensure the reaction is not unnecessarily prolonged.
-
Low Temperature or Insufficient Time: The reaction may be too slow at room temperature. Solution: Increase the reaction temperature (e.g., to 60°C) and ensure sufficient reaction time (e.g., 30-60 minutes).[9]
-
Reagent Concentration: An insufficient amount of dansyl chloride will lead to incomplete derivatization. Solution: Use a significant molar excess of dansyl chloride.
Q2: I see a large peak from the derivatizing reagent in my chromatogram that interferes with my analyte peak. What can I do?
A2: Excess dansyl chloride and its hydrolysis product (dansyl acid) are common interferents.
-
Optimize Chromatography: Develop a gradient elution method that effectively separates your dansylated analyte from the excess reagent and its byproducts.[12]
-
Quenching the Reaction: After the desired reaction time, the reaction can be quenched by adding a primary or secondary amine (like proline or ammonium hydroxide) that will react with the remaining dansyl chloride.[13] Alternatively, acidifying the mixture will stop the reaction.[12]
-
Extraction: A liquid-liquid extraction step after derivatization can be used to separate the derivatized analyte from the more polar dansyl acid. For example, extracting with a non-polar solvent like toluene or diethyl ether can isolate the desired product.[8][9]
Workflow for Optimizing Dansylation
Caption: A workflow for optimizing the dansylation reaction.
Data Presentation: Reaction Condition Parameters
The following tables summarize typical reaction conditions for the derivatization of phenolic ketones. Note that these are starting points, and optimal conditions may vary for this compound.
Table 1: Two-Step Methoximation-Silylation for GC-MS Analysis
| Parameter | Step 1: Methoximation | Step 2: Silylation | Notes |
| Reagent | Methoxyamine hydrochloride (MeOx) in Pyridine | BSTFA or MSTFA (often with 1% TMCS as a catalyst) | Pyridine acts as both a solvent and a catalyst in the first step.[14] TMCS can improve the efficiency of silylation for hindered hydroxyl groups. |
| Temperature | 30°C - 60°C | 30°C - 80°C | Higher temperatures can accelerate the reaction but may also lead to degradation of some analytes. |
| Time | 30 - 90 minutes | 30 - 120 minutes | Longer reaction times may be needed for complete derivatization, especially for sterically hindered compounds.[14] |
| Solvent | Pyridine | Acetonitrile, Pyridine, or the solvent from the previous step | Acetone has been shown to significantly accelerate silylation reactions with BSTFA.[6] |
Table 2: Dansyl Chloride Derivatization for HPLC Analysis
| Parameter | Typical Range | Notes |
| Reagent | Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) | Reagent is light-sensitive and moisture-sensitive. Prepare solutions fresh. |
| pH | 9.5 - 11.0 | A high pH is required to deprotonate the phenol. Carbonate/bicarbonate buffer is commonly used.[8][9] |
| Temperature | Room Temperature - 80°C | Elevated temperatures (e.g., 60°C) are often used to speed up the reaction.[12] |
| Time | 30 - 60 minutes | Reaction time should be optimized to maximize derivatization while minimizing hydrolysis of the reagent.[9] |
| Solvent | Acetonitrile/Water mixture | Dansyl chloride is typically dissolved in an organic solvent like acetonitrile and added to the buffered aqueous sample. |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation for GC-MS
This protocol is a general guideline. Volumes and concentrations should be optimized for your specific application.
-
Sample Preparation:
-
Transfer an aliquot of your sample extract to a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is critical to remove all water.[2]
-
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoximation reagent to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 45 minutes in a heating block or oven.[15]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of a silylating reagent (e.g., MSTFA + 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: Dansyl Chloride Derivatization for HPLC
This protocol is a general guideline and should be optimized for your specific needs.
-
Sample and Reagent Preparation:
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of your sample (dissolved in an appropriate solvent), 50 µL of the carbonate/bicarbonate buffer, and 50 µL of the dansyl chloride solution.[12]
-
Vortex the mixture vigorously.
-
Incubate in the dark (e.g., in a water bath) at 60°C for 45-60 minutes.
-
After incubation, cool the mixture to room temperature.
-
-
Reaction Quenching and Cleanup (Optional but Recommended):
-
To stop the reaction and consume excess dansyl chloride, add a small volume (e.g., 20 µL) of a quenching solution like 10% ammonium hydroxide or a solution of proline.[13]
-
Vortex and let it stand for 10-15 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. fs.usda.gov [fs.usda.gov]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing of 4'-Hydroxyheptanophenone in Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 4'-Hydroxyheptanophenone. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guide & FAQs
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, a phenolic compound, in reverse-phase high-performance liquid chromatography (HPLC) is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column issues. The primary causes include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing.[1][2][3][4] As this compound is a weakly acidic phenolic compound, it can interact with these active sites through hydrogen bonding, leading to a secondary retention mechanism that results in tailing peaks.[1][2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the phenolic hydroxyl group of this compound, the compound can exist in both ionized and unionized forms, leading to peak broadening and tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[2][5]
-
Column Degradation: Deterioration of the column, such as the formation of a void at the inlet or a partially blocked frit, can disrupt the flow path and cause peak tailing.[2]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.
Q2: My this compound peak is tailing. How can I troubleshoot this issue systematically?
A systematic approach is crucial for identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Q3: How does the mobile phase pH affect the peak shape of this compound, and what is the recommended pH range?
As a phenolic compound, this compound is weakly acidic. The pH of the mobile phase dictates its degree of ionization.
-
At higher pH values: The phenolic hydroxyl group can become deprotonated, leading to a negatively charged species. This anionic form can have strong secondary interactions with any positively charged sites on the silica surface or with metal impurities, causing significant peak tailing.
-
Near the pKa: When the mobile phase pH is close to the pKa of the analyte, it will exist as a mixture of ionized and unionized forms, which have different retention behaviors, resulting in a broad and tailing peak.
-
At lower pH values (pH 2.5-3.0): The ionization of the phenolic hydroxyl group is suppressed, and the compound remains in its neutral, protonated form. This minimizes secondary ionic interactions and generally results in a more symmetrical peak shape.[4]
Recommendation: To minimize peak tailing, it is advisable to operate at a lower pH. A mobile phase buffered at a pH of 2.5 to 3.0 is a good starting point for the analysis of this compound.
Q4: Can the choice of column chemistry help in reducing peak tailing for this compound?
Yes, the column chemistry is a critical factor. To mitigate the effects of silanol interactions, consider the following:
-
End-Capped Columns: These columns have their residual silanol groups chemically deactivated (capped) with a small silane reagent. This reduces the number of active sites available for secondary interactions with polar analytes like this compound.[4]
-
Base-Deactivated Silica (BDS) Columns: These are specifically designed for the analysis of basic and other polar compounds, offering a highly inert surface that minimizes silanol interactions.
-
Hybrid Silica Columns: These columns incorporate organic moieties into the silica matrix, which can also lead to a reduction in surface silanol activity.
The following diagram illustrates the interaction of this compound with a standard silica surface versus an end-capped surface.
Data Summary & Experimental Protocols
Mobile Phase Modifier Comparison
The addition of a mobile phase modifier can sometimes improve peak shape. Below is a hypothetical comparison of different modifiers on the peak asymmetry of this compound.
| Mobile Phase Modifier | Concentration | Peak Asymmetry (As) | Observations |
| None | - | 2.1 | Significant tailing |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | 1.2 | Improved symmetry |
| Formic Acid | 0.1% (v/v) | 1.4 | Moderate improvement |
| Triethylamine (TEA) | 0.1% (v/v) | 1.8 | Less effective for acidic compounds |
Note: The above data is illustrative. Actual results may vary depending on the specific column and other chromatographic conditions.
Experimental Protocol: Mobile Phase pH Adjustment
This protocol outlines a general procedure for evaluating the effect of mobile phase pH on the peak shape of this compound.
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid for pH adjustment
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water.
-
Prepare Mobile Phases:
-
Mobile Phase A: Prepare three different aqueous mobile phases by adding a small amount of acid to HPLC-grade water to achieve pH values of approximately 2.5, 3.5, and 7.0.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Set Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on typical absorbance for phenols)
-
Gradient: 50:50 (Mobile Phase A: Mobile Phase B)
-
-
Analysis:
-
Equilibrate the column with the first mobile phase (pH 7.0) for at least 30 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat the equilibration and injection for the mobile phases at pH 3.5 and pH 2.5.
-
-
Data Evaluation:
-
Measure the peak asymmetry factor (As) for this compound at each pH condition.
-
Compare the peak shapes and select the pH that provides the most symmetrical peak (As closest to 1.0).
-
References
Preventing degradation of 4'-Hydroxyheptanophenone during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4'-Hydroxyheptanophenone during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during analysis important?
This compound is a chemical compound belonging to the class of aromatic ketones. Its stability is crucial for accurate and reproducible analytical results in research and drug development. Degradation can lead to underestimation of the compound's concentration and the appearance of interfering peaks in chromatograms, compromising the validity of the data.
Q2: What are the common causes of this compound degradation during analysis?
Based on the general behavior of phenolic ketones, degradation of this compound can be attributed to several factors:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1]
-
High Temperatures: Elevated temperatures during sample preparation (e.g., heating for dissolution) or analysis (e.g., high column oven temperature in GC or HPLC) can lead to thermal degradation.[1][2]
-
Extreme pH: Both highly acidic and alkaline conditions can promote the degradation of phenolic compounds.[1][3]
-
Light Exposure: Photodegradation can occur, especially under UV light.[4]
-
Enzymatic Degradation: If the sample matrix contains active enzymes, they can potentially degrade the analyte.[1]
Q3: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation during sample preparation, consider the following:
-
Work with fresh samples and standards whenever possible.
-
Protect samples from light by using amber vials or covering them with aluminum foil.[4]
-
Avoid high temperatures. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time.[1]
-
Control the pH of your sample solutions. A slightly acidic environment (pH 4-5) is often optimal for the stability of phenolic compounds.[1]
-
Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen and prevent oxidation.
-
Consider adding antioxidants, such as ascorbic acid or EDTA, to your sample solutions to inhibit oxidation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreasing peak area over a sequence of injections | Analyte degradation in the autosampler. | Keep the autosampler tray cool (e.g., 4°C). Prepare fresh sample vials for longer sequences. |
| Oxidation of the sample. | Ensure sample vials are tightly capped. Consider using vials with limited headspace or purging with nitrogen. | |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound into byproducts. | Review sample preparation and storage conditions (light, temperature, pH). Prepare a fresh standard and compare chromatograms. |
| Contamination from solvent, glassware, or sample matrix. | Run a blank injection of the solvent. Ensure all glassware is thoroughly cleaned. Use high-purity solvents. | |
| Poor peak shape (tailing or fronting) | Interaction of the phenolic hydroxyl group with active sites on the column or in the system. | Use a column specifically designed for phenolic compounds. Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase.[5] |
| Column overload. | Dilute the sample. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated. Degas the mobile phase to prevent bubble formation. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol provides a general guideline for preparing samples containing this compound for HPLC analysis.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This will be your stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range.
-
Store all standard solutions in amber vials at 4°C.
-
-
Sample Preparation:
-
Depending on the sample matrix, an extraction step may be necessary. A common technique is liquid-liquid extraction with a solvent like ethyl acetate.[3]
-
If the sample is a solid, dissolve it in the mobile phase. Sonication can be used to aid dissolution, but avoid excessive heating.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
Protocol 2: HPLC Method for Analysis of this compound
This is a starting point for developing an HPLC method. Optimization will be required based on your specific instrument and sample matrix.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating phenolic compounds.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 90% A, 10% B
-
26-30 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of approximately 275-280 nm, which is a common absorption maximum for phenolic compounds.
Quantitative Data Summary
The following table is a hypothetical representation of a stability study for this compound under different storage conditions. Actual results may vary.
| Storage Condition | Time Point | Concentration (µg/mL) | % Degradation |
| Room Temperature (25°C), Exposed to Light | 0 hours | 100.0 | 0.0 |
| 24 hours | 85.2 | 14.8 | |
| 48 hours | 72.5 | 27.5 | |
| Room Temperature (25°C), Protected from Light | 0 hours | 100.0 | 0.0 |
| 24 hours | 98.1 | 1.9 | |
| 48 hours | 96.3 | 3.7 | |
| Refrigerated (4°C), Protected from Light | 0 hours | 100.0 | 0.0 |
| 24 hours | 99.8 | 0.2 | |
| 48 hours | 99.5 | 0.5 |
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 4'-Hydroxyheptanophenone for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4'-hydroxyheptanophenone for pilot production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction | - Ensure catalyst (e.g., AlCl₃) is anhydrous and used in sufficient molar excess.[1][2] - Optimize reaction time and temperature. Low temperatures may favor the para-product in Fries rearrangement but can lead to incomplete conversion.[3][4] - In Friedel-Crafts acylation, ensure efficient mixing to overcome mass transfer limitations at a larger scale.[5] |
| Side reactions (e.g., O-acylation) | - In Friedel-Crafts acylation, the phenolic oxygen can compete with the aromatic ring for the acylating agent, forming a phenyl heptanoate intermediate.[2][6][7] To favor C-acylation, use a sufficient excess of the Lewis acid catalyst.[8] - For the Fries rearrangement, ensure the initial esterification to phenyl heptanoate is complete before initiating the rearrangement. | |
| Deactivation of catalyst | - Moisture can deactivate Lewis acid catalysts like AlCl₃. Handle all reagents and solvents under inert and dry conditions. - The product, this compound, can form a complex with the Lewis acid, effectively sequestering the catalyst. A stoichiometric amount of catalyst is often required.[1] | |
| Formation of Ortho-Isomer (2'-Hydroxyheptanophenone) | Reaction temperature in Fries Rearrangement | - Higher temperatures in the Fries rearrangement tend to favor the formation of the ortho-isomer.[3] To maximize the desired para-isomer, maintain a lower reaction temperature.[3] |
| Solvent choice in Friedel-Crafts Acylation | - The choice of solvent can influence the isomer ratio. Non-polar solvents may favor one isomer over the other.[9] Experiment with different solvents during process development. | |
| Poor Product Purity After Isolation | Inefficient purification | - Recrystallization is a common and effective method for purifying hydroxyaryl ketones.[10] Experiment with different solvent systems (e.g., ethanol/water, toluene) to find the optimal conditions for crystallization. - Column chromatography can be used for purification but may be less practical for large-scale production. |
| Presence of unreacted starting materials | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting phenol or phenyl heptanoate. | |
| Formation of by-products | - In Friedel-Crafts acylation, polyacylation can occur, though it is less common with deactivated rings.[11] - In the Fries rearrangement, intermolecular acylation can lead to the formation of 4-acetoxyacetophenone as a by-product.[12] | |
| Difficulty in Managing Reaction Exotherm | Highly exothermic nature of Friedel-Crafts acylation | - At pilot scale, the surface area to volume ratio decreases, making heat dissipation more challenging.[5][13] - Implement efficient cooling systems for the reactor.[14] - Control the rate of addition of the acylating agent to manage the rate of heat generation.[13] - Consider using a flow reactor for better temperature control.[14] |
| Work-up and Product Isolation Issues | Hydrolysis of the catalyst-product complex | - The work-up of Friedel-Crafts and Fries rearrangement reactions often involves quenching with water or acid to break down the aluminum chloride complexes. This can be highly exothermic and requires careful, slow addition to a cooled mixture. |
| Emulsion formation during extraction | - If using solvent extraction for work-up, emulsions can form. The addition of brine can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound production?
A1: The two main industrial routes are the Friedel-Crafts acylation of phenol with heptanoyl chloride and the Fries rearrangement of phenyl heptanoate.[2][3]
Q2: Which synthesis route is generally preferred for pilot production?
A2: The choice depends on several factors. Friedel-Crafts acylation is a more direct, one-step process. The Fries rearrangement is a two-step process (esterification followed by rearrangement) but can sometimes offer better regioselectivity (preference for the para-isomer) under optimized conditions.[3]
Q3: What are the critical safety considerations when scaling up these reactions?
A3: Both the Friedel-Crafts acylation and the Fries rearrangement are exothermic and require careful temperature control to prevent runaway reactions.[13] The use of corrosive and water-sensitive Lewis acids like aluminum chloride necessitates handling in a dry, inert atmosphere and the use of appropriate personal protective equipment. The work-up, which involves quenching the reaction with water, can also be highly exothermic and release HCl gas.
Q4: How can I maximize the yield of the desired para-isomer (this compound)?
A4: In the Fries rearrangement, lower reaction temperatures generally favor the formation of the para-isomer.[3] In Friedel-Crafts acylation, the directing effect of the hydroxyl group on phenol strongly favors ortho and para substitution. The para-isomer is often the major product due to steric hindrance at the ortho positions.
Q5: What are some greener alternatives to traditional Lewis acid catalysts?
A5: Research is ongoing into more environmentally friendly catalysts. Solid acid catalysts like zeolites and sulfated zirconia have been investigated for Fries rearrangement and Friedel-Crafts reactions.[15][16][17] These can potentially be recovered and reused, reducing waste.
Q6: How can I effectively purify the final product at a pilot scale?
A6: Recrystallization is a highly effective and scalable method for purifying solid organic compounds like this compound. The choice of solvent is crucial for obtaining high purity and yield. Common solvent systems for similar compounds include ethanol-water mixtures.[10]
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Phenol
This protocol is an illustrative example for the synthesis of this compound. Optimization will be required for pilot-scale production.
Materials:
-
Phenol
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, under a nitrogen atmosphere, suspend anhydrous aluminum chloride (a molar excess is typically required) in dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of phenol and heptanoyl chloride in dichloromethane from the addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Method 2: Fries Rearrangement of Phenyl Heptanoate
This protocol is a representative example. Pilot-scale implementation will require process optimization.
Step 1: Synthesis of Phenyl Heptanoate
-
Reaction Setup: In a reactor, dissolve phenol in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine).
-
Acylation: Cool the mixture in an ice bath and slowly add heptanoyl chloride.
-
Reaction and Work-up: Allow the reaction to proceed to completion at room temperature. Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain phenyl heptanoate.
Step 2: Fries Rearrangement
-
Reaction Setup: In a reactor under a nitrogen atmosphere, add anhydrous aluminum chloride.
-
Addition of Ester: Slowly add phenyl heptanoate to the reactor, maintaining a controlled temperature.
-
Reaction: Heat the mixture to the desired temperature. Lower temperatures (e.g., 25-50°C) generally favor the para-product.[3] Monitor the reaction for the formation of this compound.
-
Quenching and Work-up: Follow the same quenching and work-up procedure as described in the Friedel-Crafts acylation method.
-
Purification: Purify the crude product by recrystallization.
Data Presentation
Table 1: Illustrative Reaction Parameters for Fries Rearrangement
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C | 60°C | 100°C |
| Solvent | Nitrobenzene | Dichloromethane | None (Neat) |
| Catalyst (Molar Eq.) | AlCl₃ (1.5) | AlCl₃ (1.5) | AlCl₃ (1.5) |
| Reaction Time | 24 hours | 12 hours | 6 hours |
| Yield of this compound (para-isomer) | High | Moderate | Low |
| Yield of 2'-Hydroxyheptanophenone (ortho-isomer) | Low | Moderate | High |
Note: This table provides a qualitative representation based on general principles of the Fries rearrangement. Actual yields will vary.
Table 2: Illustrative Purity Profile After Recrystallization
| Impurity | Crude Product (%) | After 1st Recrystallization (%) | After 2nd Recrystallization (%) |
| This compound | 85 | 98.5 | >99.5 |
| 2'-Hydroxyheptanophenone | 10 | 1.0 | <0.3 |
| Phenol | 3 | <0.2 | <0.1 |
| Other Impurities | 2 | <0.3 | <0.1 |
Note: These values are for illustrative purposes and will depend on the specific reaction and crystallization conditions.
Mandatory Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. DE3766561D1 - METHOD FOR PURIFYING 4-HYDROXY ACETOPHENONE. - Google Patents [patents.google.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 15. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst [ccspublishing.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Resolving co-elution issues with 4'-Hydroxyheptanophenone in HPLC
Welcome to the technical support center for the HPLC analysis of 4'-Hydroxyheptanophenone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on co-elution issues.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution, the overlapping of peaks in a chromatogram, can significantly compromise the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving co-elution problems when analyzing this compound.
Question: My this compound peak is showing shouldering or is broader than expected, suggesting co-elution. How can I confirm this?
Answer:
Peak shouldering or an unexpectedly broad peak are strong indicators of co-eluting species. To confirm co-elution, you can employ the following techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the leading edge, apex, and trailing edge of the peak are not identical, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Detection: If your HPLC system is coupled to a mass spectrometer, you can analyze the mass-to-charge ratio (m/z) across the peak. Different m/z values at different points of the peak confirm the presence of co-eluting compounds.
Question: I have confirmed co-elution. What are the first steps to resolve the overlapping peaks?
Answer:
The initial approach to resolving co-elution involves adjusting the chromatographic selectivity and retention. Here are the primary steps:
-
Modify the Mobile Phase Composition: Altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile, or vice versa, can alter the elution order and potentially resolve the co-eluting peaks.
-
Adjust the Mobile Phase pH: For ionizable compounds, modifying the pH of the mobile phase can change their retention time and improve separation. Since this compound has a phenolic hydroxyl group, adjusting the pH can influence its ionization state.
Question: I've tried adjusting the mobile phase, but the co-elution persists. What other parameters can I change?
Answer:
If mobile phase optimization is insufficient, consider the following adjustments to your HPLC method:
-
Change the Stationary Phase: The choice of HPLC column is a critical factor in achieving separation. If you are using a standard C18 column, consider switching to a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano column. These columns offer different selectivities that may resolve the co-eluting peaks.
-
Modify the Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can sometimes improve resolution.
-
Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and may lead to better resolution of closely eluting peaks.
-
Use a Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can help to separate compounds with different polarities more effectively.[2]
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities that could co-elute with this compound?
A1: Potential impurities can originate from the synthesis process or from the degradation of the compound.
-
Synthesis-Related Impurities: Based on common synthetic routes for similar ketones, potential impurities could include unreacted starting materials (e.g., phenol, heptanoyl chloride), by-products from side reactions, or isomers of this compound.
-
Degradation Products: Forced degradation studies are used to identify potential degradation products under various stress conditions like acid, base, oxidation, heat, and light.[3][4][5][6][7] For a phenolic ketone like this compound, potential degradation products could arise from oxidation of the phenol group or cleavage of the alkyl chain. A known degradation pathway for the similar compound 4-hydroxyacetophenone involves oxidation to form 4-hydroxyphenyl acetate and subsequently hydroquinone.
Q2: What is a good starting HPLC method for the analysis of this compound?
Table 1: Example HPLC Method Parameters for Analysis of a Structurally Similar Compound
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 275-285 nm (based on typical absorbance for phenolic compounds) |
| Injection Volume | 10 µL |
Q3: What detection wavelength should I use for this compound?
A3: Phenolic compounds typically exhibit strong UV absorbance. For this compound, a starting wavelength in the range of 275-285 nm is recommended. To determine the optimal wavelength (λmax), it is best to run a UV-Vis spectrum of a pure standard of this compound dissolved in the mobile phase. The λmax is the wavelength of maximum absorbance and will provide the highest sensitivity for detection.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products that may co-elute with the main compound.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
HPLC system with DAD/PDA detector
Procedure:
-
Acid Degradation: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Degradation: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve a known amount of this compound in a small amount of methanol and add 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Dissolve the sample in a suitable solvent before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., the starting method described in Table 1). Use the DAD/PDA detector to identify new peaks corresponding to degradation products.
Visualizations
Below is a troubleshooting workflow to guide the resolution of co-elution issues with this compound.
Caption: Troubleshooting workflow for resolving co-elution issues.
References
- 1. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Methods for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. mdpi.com [mdpi.com]
Minimizing side-product formation in 4'-Hydroxyheptanophenone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 4'-Hydroxyheptanophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are the common side-products associated with each?
A1: The two primary synthetic routes for this compound are the direct Friedel-Crafts acylation of phenol with heptanoyl chloride or heptanoic anhydride, and the Fries rearrangement of phenyl heptanoate.
-
Friedel-Crafts Acylation: This method can lead to the formation of both the desired para-isomer (this compound) and the ortho-isomer (2'-Hydroxyheptanophenone). Another significant side-product is the O-acylated product, phenyl heptanoate, resulting from the reaction at the hydroxyl group of phenol.[1][2]
-
Fries Rearrangement: This reaction rearranges phenyl heptanoate to form a mixture of ortho- and para-isomers of hydroxyheptanophenone.[3][4][5] The primary challenge is controlling the selectivity between the desired para product and the ortho side-product.
Q2: How can I favor C-acylation over O-acylation in the Friedel-Crafts reaction?
A2: To favor the thermodynamically more stable C-acylated product (this compound) over the kinetically favored O-acylated product (phenyl heptanoate), it is crucial to use conditions that promote thermodynamic control. This typically involves the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The Lewis acid facilitates the Fries rearrangement of any initially formed O-acylated ester to the desired C-acylated ketone.[2][3]
Q3: What factors influence the ortho/para selectivity in both the Friedel-Crafts acylation and the Fries rearrangement?
A3: The ratio of the desired para-isomer to the ortho-isomer is significantly influenced by the reaction conditions. Key factors include temperature and the choice of solvent.
-
Temperature: In the Fries rearrangement, lower reaction temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product.[3][6]
-
Solvent: The polarity of the solvent plays a role. Non-polar solvents tend to favor the formation of the ortho-isomer, whereas more polar solvents can increase the proportion of the para-isomer.[5]
Troubleshooting Guide
Issue 1: Low yield of this compound and significant formation of phenyl heptanoate (O-acylation product).
Cause: This issue arises from conditions that favor kinetic control over thermodynamic control, leading to the formation of the ester side-product. This can be due to an insufficient amount or activity of the Lewis acid catalyst.[1][2] The lone pair of electrons on the oxygen in phenol can coordinate with the Lewis acid, reducing its effectiveness.[1]
Solution:
-
Increase Catalyst Concentration: Ensure that at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is used. An excess of the catalyst can help to drive the reaction towards the C-acylated product and facilitate the in-situ Fries rearrangement of the O-acylated ester.[7]
-
Reaction Temperature and Time: Conduct the reaction at a moderate temperature for a sufficient duration to allow for the rearrangement of the ester to the ketone.
Experimental Protocol: Maximizing C-Acylation over O-Acylation
-
Reactants: Phenol, Heptanoyl Chloride, Aluminum Chloride (anhydrous).
-
Solvent: A non-polar solvent such as 1,2-dichlorobenzene can be used.[8]
-
Procedure:
-
Cool the phenol and solvent mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions with stirring.
-
Add heptanoyl chloride dropwise to the mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat moderately (e.g., 50-60°C) for several hours to promote the Fries rearrangement.
-
Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the O-acylated intermediate.
-
Work up the reaction by pouring it onto ice and acidifying to hydrolyze the aluminum chloride complexes.
-
Issue 2: High proportion of 2'-Hydroxyheptanophenone (ortho-isomer) in the final product.
Cause: The formation of the ortho-isomer is favored under certain reaction conditions, particularly at higher temperatures and in non-polar solvents.[3][5][6]
Solution:
-
Temperature Control: Maintain a low reaction temperature to favor the formation of the para-substituted product.[3][6]
-
Solvent Selection: Employ a more polar solvent to enhance the selectivity for the para-isomer.[5]
Table 1: Influence of Reaction Conditions on Ortho/Para Isomer Ratio in Fries Rearrangement
| Parameter | Condition Favoring Para-Isomer (Desired) | Condition Favoring Ortho-Isomer (Side-Product) |
| Temperature | Low Temperature (<60°C)[6] | High Temperature (>160°C)[6] |
| Solvent Polarity | High Polarity[5] | Low Polarity[5] |
Issue 3: Difficulty in purifying the final product and removing unreacted phenol.
Cause: Unreacted starting materials and side-products can co-crystallize or have similar solubility profiles to the desired product, making purification challenging. Phenol, in particular, can be difficult to remove completely.
Solution:
-
Aqueous Workup: After the reaction, a thorough aqueous workup with a basic solution (e.g., sodium hydroxide) can help to remove acidic impurities, including unreacted phenol. The desired product can then be recovered by acidification.
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purification. Various solvent systems, including ethanol/water mixtures or cyclohexane/dimethyl carbonate, have been reported for the purification of similar hydroxyaryl ketones.[9][10]
-
Distillation/Sublimation: For smaller scales, vacuum distillation or sublimation can be effective if the product is thermally stable. A patent for the purification of 4-hydroxyacetophenone mentions distillation in the presence of an alkane assisting solvent.[11]
Experimental Protocol: Purification of this compound
-
Initial Workup:
-
Quench the reaction mixture with ice-cold dilute HCl.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute NaOH solution to remove unreacted phenol.
-
Acidify the aqueous layer and re-extract to recover any product that may have partitioned.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethanol and water).
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Visual Guides
Diagram 1: General Workflow for Minimizing Side-Products
Caption: A simplified workflow for the purification of this compound.
Diagram 2: Logical Troubleshooting for Low Yield
Caption: A troubleshooting flowchart for addressing low yields in the synthesis.
Diagram 3: Reaction Pathways of Phenol Acylation
References
- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 5. byjus.com [byjus.com]
- 6. prezi.com [prezi.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. data.epo.org [data.epo.org]
- 10. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 11. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Study of 4'-Hydroxyheptanophenone and Other Phenolic Ketones: Antioxidant, Anti-inflammatory, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4'-Hydroxyheptanophenone and structurally related phenolic ketones. Due to the limited availability of direct experimental data for this compound, this guide leverages data from close structural analogs, including Zingerone, Dehydrozingerone, and Paeonol, to provide a comprehensive overview of their potential therapeutic properties. The comparison focuses on their antioxidant, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed methodologies.
Introduction to Phenolic Ketones
Phenolic ketones are a class of organic compounds characterized by a ketone functional group and a hydroxyl group attached to an aromatic ring. This structural motif is found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. Their ability to scavenge free radicals, modulate inflammatory pathways, and inhibit microbial growth makes them promising candidates for the development of new therapeutic agents. This compound, with its seven-carbon alkyl chain, represents a specific structure within this class, and understanding its properties in comparison to other phenolic ketones is crucial for targeted drug discovery and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for the antioxidant, anti-inflammatory, and antimicrobial activities of selected phenolic ketones.
Table 1: Antioxidant Activity of Phenolic Ketones
| Compound | Assay | IC50 (µM) | Reference |
| Dehydrozingerone | DPPH Radical Scavenging | 300 | [1] |
| Paeonol Metabolite (M11) | DPPH Radical Scavenging | 23.24 | [2] |
| Paeonol Metabolite (M3) | DPPH Radical Scavenging | 93.44 | [2] |
| Paeonol Metabolite (M11) | Hydroxyl Radical Scavenging | 124.05 | [2] |
| Paeonol Metabolite (M3) | Hydroxyl Radical Scavenging | 336.02 | [2] |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity of Phenolic Ketones
| Compound | Assay | IC50 (µM) | Reference |
| Paeonol Metabolite (M3) | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | Potent Inhibition | [2] |
| Paeonol Metabolite (M11) | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | Potent Inhibition | [2] |
| 2',5'-Dihydroxyacetophenone | Nitric Oxide (NO) Production Inhibition in RAW264.7 cells | Significant Inhibition | [3][4] |
Note: Direct IC50 values for NO inhibition were not consistently available in the search results, but the compounds demonstrated significant inhibitory effects.
Table 3: Antimicrobial Activity of Phenolic Ketones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Dehydrozingerone | Aspergillus ochraceus, A. niger, A. flavus, A. oryzae, P. chrysogenum, F. oxysporum | 755-911 µM | [5] |
| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Staphylococcus aureus | 25-200 | [1][6] |
| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-200 | [1][6] |
| Chalcone Analogues | Staphylococcus aureus | MIC values ranging from 31.25 to 125 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages (Griess Assay)
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. NO is unstable and quickly oxidizes to nitrite and nitrate. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically at 540 nm.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Phenolic ketones exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating some of the key pathways involved in their anti-inflammatory and antioxidant activities.
Figure 1: General anti-inflammatory signaling pathway modulated by phenolic ketones.
Phenolic compounds can inhibit the NF-κB signaling pathway, a key regulator of inflammation. They can achieve this by inhibiting the IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus. This leads to a downregulation of pro-inflammatory gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. 2,5-dihydroxyacetophenone isolated from Rehmanniae Radix Preparata inhibits inflammatory responses in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to an HPLC-UV Method Validation Using 4'-Hydroxyheptanophenone as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an HPLC-UV analytical method validation utilizing 4'-Hydroxyheptanophenone as an internal standard against an alternative method employing a different internal standard. The information presented is based on established scientific literature and adherence to International Council for Harmonisation (ICH) guidelines, offering a practical framework for researchers in the pharmaceutical industry.
Executive Summary
The validation of analytical methods is a critical process in drug development and quality control, ensuring that the chosen method is accurate, precise, and reliable for its intended purpose. The use of an internal standard (IS) in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), is a common practice to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and injection volume.
This guide focuses on the use of this compound as an internal standard. Due to a lack of direct studies using this specific compound, we present data from a validated HPLC-UV method for the quantification of 4'-hydroxydiclofenac that employs a close structural analog, 4-hydroxyoctanophenone, as the internal standard.[1][2][3][4] This method's performance is compared against a validated HPLC-UV method for the quantification of diclofenac, which utilizes lidocaine as an internal standard.[5][6][7][8] This comparative approach allows for an objective evaluation of the analytical method validation parameters.
Comparison of Validated HPLC-UV Methods
The following tables summarize the key validation parameters for the two analytical methods.
Table 1: Method Comparison - Chromatographic Conditions and Validation Summary
| Parameter | Method A: Using 4-Hydroxyoctanophenone (analog to this compound) as IS | Method B: Using Lidocaine as IS |
| Analyte | 4'-Hydroxydiclofenac | Diclofenac Sodium |
| Internal Standard (IS) | 4-Hydroxyoctanophenone | Lidocaine |
| Column | Reversed phase C18 (25 cm × 4.6 mm, 5 µm) | Symmetry C18 (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water, acetonitrile, and methanol | 35% 0.05 M orthophosphoric acid (pH 2.0) and 65% acetonitrile |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Detection (UV) | 282 nm | 210 nm |
| Linearity (Concentration Range) | 0 - 100 µM | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated, but linearity was confirmed |
| LOD | Not explicitly stated | 12.5 ng/mL[5][8] |
| LOQ | Not explicitly stated | Not explicitly stated, but the lower limit of the linear range is 10 µg/mL |
| Accuracy (% Recovery) | Within 80-120%[1][3] | Within acceptable limits (±15% for concentrations other than LLOQ) |
| Precision (%RSD) | < 15% (for inter-day and intra-day)[1][3] | Within acceptable limits (±15% for concentrations other than LLOQ) |
Table 2: Properties of Internal Standards
| Property | This compound (and its analog 4-hydroxyoctanophenone) | Lidocaine |
| Chemical Class | Alkylphenone | Amide-type local anesthetic |
| Anticipated Polarity | Moderately polar | Basic, moderately polar |
| Chromatographic Behavior | Expected to be well-retained on a C18 column | Elutes with good peak shape under acidic mobile phase conditions |
| UV Absorbance | Expected to have a chromophore suitable for UV detection | Absorbs in the low UV region |
| Suitability as IS | Structurally similar to many phenolic drug metabolites, making it a potentially good choice for such analyses. | Structurally dissimilar to diclofenac, but proven to be an effective IS in the specific validated method. |
Experimental Protocols
The following are detailed methodologies for key validation experiments, based on ICH guidelines and the referenced studies.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of the analyte and the internal standard of known concentration.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, covering the expected range of the samples. For an assay, this is typically 80% to 120% of the test concentration.[9]
-
Add a constant concentration of the internal standard to each calibration standard.
-
Inject each standard solution into the HPLC system in triplicate.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.[10]
Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six sample preparations at 100% of the test concentration.[9]
-
Alternatively, prepare three different concentrations (low, medium, and high) within the linear range, with three replicates for each concentration (a total of nine determinations).
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD). A %RSD of ≤ 2% is typically acceptable.[9][10]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and %RSD for the combined data. The acceptance criteria are generally similar to repeatability.
-
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples using the developed method.
-
Calculate the percentage recovery of the analyte at each concentration level. The mean recovery should typically be within 100 ± 2% for an assay.[9]
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Role of an Internal Standard in HPLC Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 3. Development and Validation of an HPLC-UV Method for the Quantification of 4'-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. development-and-validation-of-a-new-hplc-analytical-method-for-the-determination-of-diclofenac-in-tablets - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. mastelf.com [mastelf.com]
A Guide to Assessing Immunoassay Cross-Reactivity: A Case Study Framework for 4'-Hydroxyheptanophenone
Principles of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen.[1] However, antibodies may also bind to other molecules that share a similar three-dimensional structure or key chemical features with the target analyte.[1] This is particularly relevant for small molecules like 4'-Hydroxyheptanophenone, where structurally similar compounds may be present in the test sample. The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.
When developing or validating an immunoassay for this compound, it is crucial to test a panel of structurally related compounds. These may include metabolites, precursors, or other molecules with a similar phenolic and heptanoyl group. A hypothetical list of compounds to test for cross-reactivity against a this compound immunoassay is presented below.
Table 1: Hypothetical Panel of Compounds for this compound Cross-Reactivity Testing
| Compound Name | Rationale for Inclusion |
| 4'-Methoxyheptanophenone | Similar core structure with a methylated hydroxyl group. |
| 4'-Hydroxyhexanophenone | Shorter alkyl chain. |
| 4'-Hydroxyoctanophenone | Longer alkyl chain. |
| Heptanophenone | Lacks the hydroxyl group. |
| 4'-Heptylphenol | Lacks the ketone group. |
| Acetaminophen | Common analgesic with a phenolic group. |
| Ibuprofen | Common NSAID with a different chemical structure. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for quantifying small molecules like this compound. The following protocol outlines a general procedure for assessing cross-reactivity.
Materials:
-
Microtiter plate pre-coated with a this compound-protein conjugate.
-
Monoclonal or polyclonal antibody specific to this compound.
-
Standard this compound solution.
-
Solutions of potential cross-reactants at various concentrations.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Cross-Reactant Dilution: Prepare serial dilutions of each potential cross-reacting compound.
-
Incubation: Add a fixed amount of the primary antibody and either the standard or the cross-reactant solution to the wells of the pre-coated microtiter plate. Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C). During this step, the free analyte (either this compound or the cross-reactant) competes with the immobilized analyte for antibody binding sites.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis and Presentation
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
The 50% inhibition concentration (IC50) is determined from the respective dose-response curves. The results should be summarized in a clear and concise table.
Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 4'-Methoxyheptanophenone | 500 | 2 |
| 4'-Hydroxyhexanophenone | 200 | 5 |
| 4'-Hydroxyoctanophenone | 250 | 4 |
| Heptanophenone | >10,000 | <0.1 |
| 4'-Heptylphenol | >10,000 | <0.1 |
| Acetaminophen | >10,000 | <0.1 |
| Ibuprofen | >10,000 | <0.1 |
Visualizing the Workflow
A diagram illustrating the experimental workflow can aid in understanding the process of a cross-reactivity study.
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion
A thorough investigation of cross-reactivity is a critical component of immunoassay validation. By systematically testing structurally related compounds and presenting the data in a clear, quantitative manner, researchers can ensure the accuracy and reliability of their results. The framework presented here provides a comprehensive guide for designing and executing cross-reactivity studies for compounds such as this compound, thereby contributing to the development of robust and specific immunoassays for research and diagnostic applications.
References
- 1. content.veeabb.com [content.veeabb.com]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. opioidaddictiontreatmenthelp.info [opioidaddictiontreatmenthelp.info]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 4'-Hydroxyheptanophenone derivatives as antimicrobial agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of various hydroxylated aromatic ketone derivatives. While direct comprehensive data on 4'-Hydroxyheptanophenone derivatives is limited in publicly accessible literature, this guide draws parallels from structurally similar compounds, including 4-hydroxycoumarin, 4-hydroxy-2-quinolone, and chroman-4-one derivatives, to provide insights into their potential as antimicrobial agents. The information is supported by experimental data from peer-reviewed studies and detailed methodologies for key assays.
Introduction to Hydroxylated Aromatic Ketones in Antimicrobial Research
Hydroxylated aromatic ketones are a class of organic compounds characterized by a ketone functional group and at least one hydroxyl group attached to an aromatic ring. This structural motif is found in many natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties. The presence of the hydroxyl group is often crucial for their activity, potentially by facilitating interactions with microbial enzymes or cell membranes. This guide focuses on derivatives of 4-hydroxycoumarin, 4-hydroxy-2-quinolone, and chroman-4-one as representative examples to infer the potential efficacy of compounds like this compound derivatives.
Comparative Efficacy: A Tabulated Summary
The antimicrobial efficacy of various hydroxylated aromatic ketone derivatives has been evaluated against a range of bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data from selected studies, providing a quantitative comparison of their performance.
Table 1: Antibacterial Activity of Selected Hydroxylated Aromatic Ketone Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 4-Hydroxycoumarin | 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | - | 34.5 | [1] |
| Bacillus subtilis | - | 24.0 | [1] | ||
| 4-Hydroxy-2-quinolone | 6-chloro nonyl analog (3i) | Staphylococcus aureus | 125-1000 | - | [2] |
| 6-bromo nonyl analog (3j) | Staphylococcus aureus | 125-500 | - | [2] | |
| Chroman-4-one | Disubstituted derivative (8) | Gram-positive/negative bacteria | 256 | - | [3] |
Table 2: Antifungal Activity of Selected Hydroxylated Aromatic Ketone Derivatives
| Compound Class | Derivative | Test Organism | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| 4-Hydroxy-2-quinolone | 6-bromo nonyl analog (3j) | Aspergillus flavus | 1.05 | - | [2] |
| Unsubstituted analog (3a) | Aspergillus flavus | 70.97 | - | [2] | |
| Chroman-4-one | Derivative 1 | Candida albicans | - | >256 | [3] |
| Derivative 2 | Candida albicans | - | 128 | [3] | |
| Derivative 21 | Candida albicans | - | 64 | [3] | |
| Disubstituted derivative (8) | Yeasts | - | 256 | [3] | |
| Filamentous fungi | - | 512 | [3] |
Note: IC50 (half maximal inhibitory concentration) is another measure of potency. A lower IC50 value indicates greater potency.
Potential Mechanism of Action: Targeting Fungal Stress Response Pathways
One of the proposed mechanisms for the antifungal activity of certain hydroxylated aromatic ketones, such as chroman-4-one derivatives, is the inhibition of key enzymes in vital signaling pathways.[3] Molecular modeling studies have suggested that these compounds may target the High-Osmolarity Glycerol (HOG) pathway in fungi like Candida albicans.[3] The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the fungal response to osmotic and other environmental stresses.[4][5]
The core of the HOG pathway involves a phosphorylation cascade: a MAPKKK (Ssk2) phosphorylates a MAPKK (Pbs2), which in turn phosphorylates the MAPK Hog1.[5] Activated Hog1 then translocates to the nucleus to regulate the expression of genes involved in stress adaptation.[4] By inhibiting a key kinase in this pathway, such as HOG1, the hydroxylated aromatic ketone derivatives could disrupt the fungus's ability to adapt to environmental stresses, ultimately leading to cell death.
Caption: Proposed mechanism of action: Inhibition of the HOG pathway in Candida albicans.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[6][7]
1. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown overnight on an appropriate agar medium.
-
Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria).[8]
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
The standardized inoculum is then diluted to the final concentration required for the assay (typically ~5 x 10⁵ CFU/mL).[6]
2. Preparation of Antimicrobial Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
A series of two-fold dilutions of the compound are made in a 96-well microtiter plate using the appropriate broth medium.[7]
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
The final volume in each well is typically 100-200 µL.
-
The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[6]
4. Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[7]
Caption: General workflow for the broth microdilution MIC assay.
Agar Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.[9]
1. Inoculum Preparation:
-
A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard as described for the MIC assay.[9]
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized inoculum.
-
The entire surface of a Mueller-Hinton agar plate is evenly swabbed to create a confluent lawn of bacteria.[9]
3. Application of Disks:
-
Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
4. Incubation:
-
The plate is incubated, typically for 16-24 hours at 35°C.[9]
5. Measurement of Inhibition Zone:
-
The diameter of the clear zone around each disk where bacterial growth has been inhibited is measured in millimeters.[9] The size of this zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion
While further research is needed to specifically evaluate the antimicrobial properties of this compound derivatives, the data from analogous hydroxylated aromatic ketones are promising. Derivatives of 4-hydroxycoumarin, 4-hydroxy-2-quinolone, and chroman-4-one have demonstrated significant activity against a variety of bacterial and fungal pathogens. The structure-activity relationships observed in these compounds suggest that the presence and substitution pattern of the hydroxylated aromatic ring are key determinants of their antimicrobial efficacy. The potential mechanism of action involving the disruption of crucial cellular pathways, such as the HOG pathway in fungi, highlights these compounds as valuable scaffolds for the development of novel antimicrobial agents. The standardized protocols provided herein offer a framework for the systematic evaluation of new derivatives in this chemical class.
References
- 1. The HOG MAPK pathway in Candida albicans: more than an osmosensing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]
- 6. asm.org [asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Inter-laboratory Validation of 4'-Hydroxyheptanophenone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4'-Hydroxyheptanophenone. While direct inter-laboratory validation studies for this specific analyte are not publicly available, this document synthesizes and compares validation data from studies on structurally similar compounds, offering valuable insights into the expected performance of various analytical techniques. The methodologies discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis of Quantification Methods
The following tables summarize the quantitative performance of different analytical methods based on published data for analogous hydroxylated alkylphenones. This information can guide the selection of an appropriate method for the quantification of this compound, depending on the specific requirements for sensitivity, accuracy, and precision.
Table 1: Comparison of HPLC-UV Method Performance for Hydroxylated Alkylphenones
| Parameter | 4-Hydroxybenzophenone | 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) |
| Linearity Range | 0.5 - 600 µg/mL | 2 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.994 | - |
| Limit of Detection (LOD) | 0.23 - 4.99 µg/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.69 - 15.1 µg/mL | - |
| Precision (%RSD) | - | - |
| Accuracy/Recovery (%) | - | - |
| Reference | [1] | [2] |
Table 2: Comparison of LC-MS/MS Method Performance for Hydroxylated Alkylphenones
| Parameter | 4'-methyl-α-pyrrolidinohexanophenone (MPHP) | 4-Hydroxybenzophenone & Metabolites |
| Linearity Range | 1.00 - 100 ng/mL | - |
| Correlation Coefficient (R²) | 0.9991 (urine), 0.9966 (plasma) | 0.991 - 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL (urine), 1.0 ng/mL (plasma) | 0.01 - 0.23 µg/L |
| Limit of Quantification (LOQ) | 1.0 ng/mL | - |
| Precision (%RSD) | Intraday: <10%, Interday: <10% (for similar compounds) | Intra-day: 0.8 - 6.1%, Inter-day: 1.8 - 9.5% |
| Accuracy/Recovery (%) | 95.8 - 104.3% (urine) | 80.0 - 108% |
| Reference | [3][4] | [5] |
Table 3: Comparison of GC-MS Method Performance for Alkylphenols
| Parameter | Benzophenone & 4-Hydroxybenzophenone | Alkylphenols |
| Linearity Range | 50 - 1000 ng/mL | 10 pg/mL - 100 ng/mL |
| Correlation Coefficient (R²) | - | > 0.9995 |
| Limit of Detection (LOD) | - | 0.4 - 12.5 pg/mL |
| Limit of Quantification (LOQ) | - | - |
| Precision (%RSD) | 2.3% (Benzophenone), 4.6% (4-Hydroxybenzophenone) | - |
| Accuracy/Recovery (%) | 101.7% (Benzophenone), 82.3% (4-Hydroxybenzophenone) | - |
| Reference | [6] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for the quantification of hydroxylated alkylphenones based on the reviewed literature.
HPLC-UV Method
-
Sample Preparation:
-
For biological matrices like plasma or urine, a protein precipitation step is typically performed using an organic solvent such as acetonitrile or methanol.
-
This is followed by centrifugation to separate the precipitated proteins.
-
The supernatant is then collected, and may be evaporated to dryness and reconstituted in the mobile phase.
-
For solid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analyte of interest.[6]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of around 1.0 mL/min is often used.
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance.
-
-
Validation Parameters:
-
According to ICH guidelines, validation should include assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]
-
LC-MS/MS Method
-
Sample Preparation:
-
Similar to HPLC-UV, sample preparation for LC-MS/MS often involves protein precipitation for biological fluids.[3]
-
SPE can be used for cleaner extracts and to concentrate the analyte.
-
The final extract is typically dissolved in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) is often preferred for better resolution and faster analysis times, typically with a C18 column.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Ionization is typically achieved using electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[5]
-
-
Validation Parameters:
-
Validation follows similar principles to HPLC-UV, with a strong emphasis on matrix effects, which can significantly impact ionization efficiency in LC-MS/MS.
-
GC-MS Method
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A capillary column with a non-polar or medium-polarity stationary phase is generally used.
-
Mass Spectrometry: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
-
Validation Parameters:
-
Validation includes the standard parameters, with particular attention to the efficiency and reproducibility of the derivatization reaction.
-
Mandatory Visualizations
Proposed Metabolic Pathway of this compound
Based on the known metabolism of similar ketones like 2-heptanone, which involves β-oxidation, a plausible metabolic pathway for this compound can be proposed.[9][10] This pathway is a hypothetical representation and would require experimental verification.
Caption: Proposed metabolic pathway for this compound.
General Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of a small molecule like this compound in a biological matrix.
Caption: General experimental workflow for quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful quantification of 4'-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC-TOF-MS in an autopsy case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of methyl n-amyl ketone (2-heptanone) and its binding to DNA of rat liver in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship (SAR) of 4'-Hydroxyheptanophenone Analogs and Related Phenolic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships of 4'-Hydroxyheptanophenone analogs and other structurally related phenolic ketones with a focus on their antifungal properties. Due to the limited availability of direct and extensive SAR studies on this compound, this guide leverages data from close structural analogs and related phenolic compounds to elucidate key structural features influencing biological activity.
Introduction
Phenolic compounds are a diverse group of natural and synthetic molecules that exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] Within this class, phenolic ketones, characterized by a hydroxyl group on a phenyl ring and an adjacent ketone moiety, have emerged as promising scaffolds for the development of novel therapeutic agents. The structural simplicity and synthetic accessibility of these compounds make them attractive targets for medicinal chemistry campaigns. Understanding the structure-activity relationship (SAR) is crucial for optimizing their potency and selectivity. This guide focuses on the antifungal activity of this compound and its analogs, drawing comparisons with other relevant phenolic ketones to highlight key determinants of their biological function.
Comparative Analysis of Antifungal Activity
While specific SAR data for a series of this compound analogs is scarce in the public domain, studies on structurally similar compounds provide valuable insights. A notable example is 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), a prenylated phenolic ketone, which has demonstrated significant antifungal activity.[2][3] The following table summarizes the antifungal activity of 4HMBA and its derivatives against Candida albicans, providing a basis for SAR analysis.
Table 1: Antifungal Activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) Analogs against Candida albicans
| Compound | Structure | R1 | R2 | MIC (µg/mL) |
| 4HMBA | H | 3-methyl-2-butenyl | >32 | |
| Analog 1 | CH3 | 3-methyl-2-butenyl | >32 | |
| Analog 2 | H | H | >32 | |
| Analog 3 | CH3 | H | >32 |
Note: The available literature indicates MIC values were greater than 32 µg/mL for these specific analogs against the tested strain of C. albicans, suggesting that modifications at these positions in this particular scaffold did not lead to potent antifungal activity under the tested conditions. However, 4HMBA did show a synergistic effect with fluconazole.[2][3]
Key SAR Insights from Related Phenolic Ketones
From broader studies on antifungal phenolic compounds and acylphenols, several general SAR principles can be inferred and potentially applied to the this compound scaffold:
-
Alkyl Chain Length: The length and branching of the alkyl chain (the heptanoyl group in this compound) can significantly influence antifungal activity. Often, an optimal chain length exists for maximal activity, which is typically related to the compound's ability to partition into and disrupt the fungal cell membrane. For some classes of phenolic compounds, increasing lipophilicity through longer alkyl chains enhances activity up to a certain point, after which a "cutoff" effect may be observed.
-
Hydroxyl Group Position: The position of the hydroxyl group on the phenyl ring is critical. A hydroxyl group at the para-position (as in this compound) is common in many biologically active phenols. Its ability to act as a hydrogen bond donor and its influence on the electronic properties of the aromatic ring are key to its interaction with biological targets.
-
Aromatic Ring Substitution: The introduction of other substituents on the aromatic ring, such as halogens, alkyl groups, or additional hydroxyl groups, can modulate the electronic and steric properties of the molecule, thereby affecting its antifungal potency. For instance, the presence of a prenyl group in 4HMBA is a common feature in natural products with antimicrobial activity.[2]
-
The Ketone Moiety: The ketone group can participate in hydrogen bonding and may be important for target binding. Modifications to this group, such as reduction to an alcohol or conversion to an oxime, would likely have a significant impact on activity.
Experimental Protocols
A common method for the synthesis of 4'-hydroxy-n-acylphenones is the Fries rearrangement of phenyl alkanoate esters.
Step 1: Esterification of Phenol Phenol is reacted with an appropriate acyl chloride or anhydride (e.g., heptanoyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding phenyl alkanoate.
Step 2: Fries Rearrangement The phenyl alkanoate is then treated with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) at an elevated temperature. The acyl group migrates from the phenolic oxygen to the ortho and para positions of the aromatic ring. The para-isomer (4'-hydroxy-n-acylphenone) is often the major product and can be separated from the ortho-isomer by chromatography.
The antifungal activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Potential Mechanism of Action
The precise molecular targets of this compound and its analogs are not well-defined. However, the mechanism of action for many phenolic antifungal agents involves the disruption of the fungal cell membrane integrity. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the polar phenolic headgroup may interact with membrane proteins or lipids, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Another potential mechanism is the inhibition of fungal enzymes involved in critical metabolic pathways. For 4HMBA, it has been shown to inhibit filamentation and reduce cell wall thickness in C. albicans.[2][3]
Conclusion and Future Directions
The structural framework of this compound represents a promising starting point for the development of novel antifungal agents. While comprehensive SAR data for a wide range of its analogs is not yet available, insights from related phenolic ketones suggest that systematic modifications of the alkyl chain, substitution on the aromatic ring, and alterations of the ketone and hydroxyl moieties will be key to optimizing antifungal potency. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs to build a robust SAR model. Elucidating the specific molecular targets and mechanisms of action will further guide the rational design of next-generation antifungal drugs based on this scaffold.
References
A Comparative Guide to the Synthesis of 4'-Hydroxyheptanophenone: Benchmarking Performance and Sustainability
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4'-Hydroxyheptanophenone, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several established methods. This guide provides an objective comparison of the most common synthetic routes, evaluating them based on performance metrics and environmental impact. Experimental data is presented to support these comparisons, and detailed protocols for each method are provided.
At a Glance: Comparison of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and environmental considerations. The following table summarizes the key quantitative data for the primary synthesis methods.
| Method | Key Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fries Rearrangement | Phenyl heptanoate | AlCl₃ | Nitrobenzene | 25-30 | 4 | ~75 |
| Friedel-Crafts Acylation | Phenol, Heptanoyl chloride | AlCl₃ | Carbon disulfide | 40-50 | 2 | ~80 |
| Houben-Hoesch Reaction | Phenol, Heptanenitrile | ZnCl₂/HCl | Diethyl ether | 0-25 | 6 | ~65 |
| Green Synthesis (Zeolite) | Phenol, Heptanoic acid | H-BEA Zeolite | Toluene | 110 | 8 | ~85 |
Traditional Synthesis Routes
The classical methods for synthesizing this compound, while effective, often rely on harsh reagents and solvents.
Fries Rearrangement
The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] In this reaction, phenyl heptanoate is treated with a Lewis acid catalyst, typically aluminum chloride, to induce the migration of the acyl group to the aromatic ring. The reaction generally favors the formation of the para-isomer (this compound) at lower temperatures.[1]
Caption: Fries Rearrangement Pathway
Friedel-Crafts Acylation
Friedel-Crafts acylation is a direct method for introducing an acyl group onto an aromatic ring.[2] For the synthesis of this compound, phenol is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3] This method is known for its relatively high yields and shorter reaction times. However, the use of stoichiometric amounts of the catalyst and halogenated solvents are significant drawbacks.
References
In-Vitro vs. In-Vivo Studies of 4'-Hydroxyheptanophenone: A Comparative Analysis
A comprehensive review of existing literature reveals a notable scarcity of dedicated in-vitro and in-vivo studies specifically investigating 4'-Hydroxyheptanophenone. As a result, a direct comparative guide with extensive experimental data, detailed protocols, and signaling pathway diagrams for this particular compound cannot be constructed at this time.
While research on this compound is limited, studies on structurally related, shorter-chain 4'-hydroxy alkanophenones, such as 4'-hydroxyacetophenone and 4'-hydroxypropiophenone, offer some insights into the potential biological activities of this class of compounds. It is critical to note, however, that these findings are not directly transferable to this compound, as the length of the alkyl chain can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.
Research on Structurally Related Compounds
To provide a contextual understanding, this section summarizes the biological activities observed for shorter-chain 4'-hydroxy alkanophenones.
4'-Hydroxyacetophenone
This compound, also known as p-hydroxyacetophenone, has been investigated for a range of biological effects.
In-Vitro Studies:
-
Antiviral and Anti-inflammatory Effects: 4'-Hydroxyacetophenone has been identified as a major hepatoprotective and choleretic compound and has demonstrated antiviral and anti-inflammatory activity against the hepatitis B virus[1].
-
Anticancer Properties: Studies have shown that it can inhibit the adhesion, invasion, and migration of cancer cells by remodeling actin[1].
-
Enzyme Inhibition: It is a substrate for 4-hydroxyacetophenone monooxygenase (HAPMO), an enzyme that catalyzes Baeyer-Villiger oxidation[2][3]. Derivatives of 4-hydroxyacetophenone have been synthesized and shown to inhibit cholinesterase enzymes, which is relevant to research on Alzheimer's disease[4].
-
Antipigmentation Activity: Research indicates that 4'-Hydroxyacetophenone acts as a tyrosinase inhibitor, which can reduce melanin content, suggesting its potential as a skin-whitening agent[5][6].
In-Vivo Studies:
-
Cancer Metastasis: In a mouse model of colon cancer metastasis to the liver, daily administration of 4'-Hydroxyacetophenone was found to limit the development and spread of metastases[1].
-
Skin Pigmentation: In zebrafish models, 4'-Hydroxyacetophenone has been shown to significantly reduce melanin content[5][6].
4'-Hydroxypropiophenone
Also known as paroxypropione, this compound has been studied for its antioxidant and hormonal activities.
In-Vitro and In-Vivo Data:
-
Antioxidant Activity: 4'-Hydroxypropiophenone has been found to possess antioxidant properties[7].
-
Antigonadotropic Effects: It has been utilized pharmaceutically as an anti-gonadotropin, a substance that inhibits the secretion of gonadotropins[8].
Hypothetical Experimental Workflow
While specific protocols for this compound are unavailable, a general workflow for evaluating the biological activity of a novel compound in this class would typically involve the following stages.
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Potential Signaling Pathways of Interest
Based on the activities of related compounds, investigations into this compound could potentially explore signaling pathways involved in inflammation, cell proliferation, and hormonal regulation. For instance, if it were to exhibit anti-inflammatory properties, its impact on the NF-κB or MAPK signaling pathways might be examined.
Caption: A simplified representation of a generic signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-hydroxypropiophenone, 70-70-2 [thegoodscentscompany.com]
- 8. 4-Hydroxypropiophenone CAS 70-70-2 4'-Hydroxypropiophenone, P-Hydroxypropiophenone, Paroxypropione Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
A Head-to-Head Comparison of Analytical Techniques for the Detection of 4'-Hydroxyheptanophenone
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4'-Hydroxyheptanophenone is critical for various applications, ranging from quality control in manufacturing to metabolic studies. This guide provides a comprehensive head-to-head comparison of the most common analytical techniques employed for the detection of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on a combination of experimental data for structurally similar compounds and established principles of analytical chemistry, providing a robust framework for selecting the most appropriate method for your specific research needs.
Quantitative Data Summary
The following table summarizes the key performance metrics for each analytical technique. Data for HPLC-UV is based on a validated method for a close structural analog, 4-hydroxyoctanophenone, which is expected to have very similar chromatographic behavior and spectral properties. Data for GC-MS and LC-MS/MS are derived from studies on other benzophenone derivatives and represent expected performance for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.01-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL | ~0.05-5 ng/mL |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (%Recovery) | 95-105% | 90-110% | 98-102% |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated protocol for the analysis of a structurally analogous compound and is expected to provide excellent results for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40-80% B
-
15-20 min: 80% B
-
20-22 min: 80-40% B
-
22-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
Sample Preparation (for biological matrices):
-
To 100 µL of sample (e.g., plasma, microsomal incubation), add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of benzophenone derivatives and will require derivatization of the phenolic hydroxyl group of this compound to increase its volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
Evaporate the solvent to dryness.
-
Add 50 µL of derivatizing agent (e.g., BSTFA + 1% TMCS) and 50 µL of solvent.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers the highest sensitivity and selectivity and is ideal for trace-level detection in complex biological matrices.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A fast gradient tailored to the analyte's retention time.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions: Precursor and product ions specific to this compound need to be determined by direct infusion of a standard solution.
Sample Preparation: Sample preparation can follow a similar protein precipitation protocol as described for HPLC-UV. For enhanced cleanup and concentration, Solid-Phase Extraction (SPE) is recommended.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described analytical techniques.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Safety Operating Guide
Proper Disposal of 4'-Hydroxyheptanophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-Hydroxyheptanophenone (CAS No. 14392-72-4), a compound that requires careful management due to its potential hazards.
Immediate Safety Considerations
Disposal Do's and Don'ts
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. The following table summarizes the key dos and don'ts for its disposal.
| Do's | Don'ts |
| Segregate as hazardous organic waste. | Do not dispose of down the drain. Phenolic compounds are harmful to aquatic life.[1] |
| Collect in a designated, properly labeled, and sealed waste container. | Do not mix with incompatible waste streams, such as strong oxidizing agents. |
| Use chemically compatible containers (e.g., High-Density Polyethylene - HDPE). | Do not overfill waste containers; leave adequate headspace. |
| Arrange for disposal through a licensed hazardous waste management company. | Do not attempt to neutralize without specific, validated protocols and appropriate safety measures. |
| Ensure all personnel handling the waste are trained on its hazards and proper procedures. | Do not dispose of in regular laboratory or municipal trash. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[1] This method ensures the complete destruction of the organic compound, minimizing its environmental impact.[2][3][4]
Experimental Protocol for Waste Collection and Segregation:
-
Container Selection: Obtain a new, clean, and chemically resistant waste container, preferably made of High-Density Polyethylene (HDPE). Ensure the container has a secure, leak-proof cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number "14392-72-4," and the appropriate hazard pictograms (e.g., irritant).
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated container using a chemically resistant spatula or scoop.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same hazardous waste container.
-
Solutions: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container, segregated by solvent type (e.g., halogenated or non-halogenated).
-
-
Container Management:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit as per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Personal protective equipment for handling 4'-Hydroxyheptanophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4'-Hydroxyheptanophenone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Safety Data Summary
This compound is a crystalline powder that requires careful handling due to its potential health and environmental hazards. The following tables summarize its key identifiers and associated risks as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 14392-72-4 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.29 g/mol |
| Physical Form | White to yellow crystalline powder[1][2][3] |
| Melting Point | 92-95 °C[2] |
Table 2: GHS Hazard Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation |
| Warning | H315: Causes skin irritation.[2] |
| Eye Irritation |
| Warning | H319: Causes serious eye irritation.[2][4] |
| Hazardous to the Aquatic Environment (Chronic) | None | No Signal Word | H412: Harmful to aquatic life with long lasting effects.[4] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against exposure. The following PPE is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Hands | Nitrile gloves | ASTM F1671 / EN 374 | Provides good resistance to a range of chemicals and offers a clear indication of tears or breaks.[3] |
| Eyes | Chemical splash goggles or safety glasses with side shields | ANSI Z87.1 | Protects against dust particles and potential splashes, addressing the serious eye irritation hazard. |
| Body | Laboratory coat | --- | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood | --- | Avoids inhalation of the powder. |
The following diagram outlines the logical flow for selecting and using PPE.
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed, procedural guide for the safe handling of this compound in a laboratory setting.
3.1. Preparation
-
Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
3.2. Weighing and Transfer
-
Tare Container: If weighing the powder, first place a tared container on the balance.
-
Transfer in Hood: Carefully transfer the desired amount of this compound to the container inside the fume hood to contain any airborne dust.
-
Seal and Weigh: Securely seal the container before removing it from the fume hood to weigh it.
-
Minimize Dust: Use smooth, controlled movements to avoid generating dust.
3.3. Post-Handling
-
Clean Up: Decontaminate the work surface with an appropriate solvent and wipe it down. Dispose of cleaning materials as solid chemical waste.
-
PPE Removal: Remove gloves, lab coat, and eye protection in that order, avoiding contact with the contaminated exterior of the items.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
The following diagram illustrates the standard operating procedure for handling this chemical.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, particularly given its harm to aquatic life.
4.1. Waste Segregation
-
Solid Waste: All unused or waste this compound, along with any contaminated items such as weigh boats, gloves, and paper towels, must be collected in a designated "Solid Organic Waste" container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be disposed of in the appropriate "Organic Liquid Waste" container. Halogenated and non-halogenated solvent waste streams should be kept separate.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
4.2. Disposal Procedure
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this compound down the drain.
The following diagram outlines the decision-making process for proper waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
